molecular formula C8H7ClF2O2S B1433550 [4-(Difluoromethyl)phenyl]methanesulfonyl chloride CAS No. 1211518-37-4

[4-(Difluoromethyl)phenyl]methanesulfonyl chloride

カタログ番号: B1433550
CAS番号: 1211518-37-4
分子量: 240.66 g/mol
InChIキー: VKSCZUPWXLIQFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[4-(Difluoromethyl)phenyl]methanesulfonyl chloride is a useful research compound. Its molecular formula is C8H7ClF2O2S and its molecular weight is 240.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(Difluoromethyl)phenyl]methanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(Difluoromethyl)phenyl]methanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[4-(difluoromethyl)phenyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O2S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSCZUPWXLIQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical properties of [4-(Difluoromethyl)phenyl]methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights for researchers utilizing [4-(Difluoromethyl)phenyl]methanesulfonyl chloride in drug discovery and organic synthesis.

CAS No: 1211518-37-4 Formula:


Molecular Weight:  240.66  g/mol 

Executive Summary & Chemical Identity

[4-(Difluoromethyl)phenyl]methanesulfonyl chloride is a specialized building block belonging to the benzylsulfonyl chloride class, distinct from aromatic sulfonyl chlorides (e.g., tosyl chloride). It features two critical pharmacophoric elements:

  • The Difluoromethyl (

    
    ) Group:  A lipophilic hydrogen bond donor that acts as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, enhancing metabolic stability while maintaining polar interactions.[1][2]
    
  • The Benzylsulfonyl Chloride Warhead: A highly reactive electrophile used to install the sulfonamide or sulfonate motif, but possessing unique

    
    -methylene reactivity that requires specific handling to avoid side reactions.
    

This guide details the physicochemical profile, unique reactivity mechanisms (specifically the sulfene pathway), and handling protocols required to utilize this compound effectively in medicinal chemistry.

Physicochemical Profile & Structural Analysis

Structural Visualization

The molecule consists of a benzene ring substituted at the para position with a difluoromethyl group and at the ipso position with a methanesulfonyl chloride moiety.

G Molecule [4-(Difluoromethyl)phenyl] methanesulfonyl chloride CHF2 Difluoromethyl (-CHF2) Lipophilic H-Bond Donor σp ≈ 0.14 (EWG) Molecule->CHF2 Para-Substitution Ring Phenyl Ring Scaffold Molecule->Ring CHF2->Ring Inductive Effect (-I) Linker Methylene Bridge (-CH2-) Acidic α-Protons pKa ≈ 10-12 (activated) Ring->Linker Ipso-Substitution Warhead Sulfonyl Chloride (-SO2Cl) Electrophilic Sulfur Leaving Group: Cl- Linker->Warhead Warhead->Linker Strong Electron w/d

Figure 1: Structural decomposition highlighting the electronic interplay between the


 tail and the sulfonyl chloride head.
Key Properties Table
PropertyValue / CharacteristicRelevance to Protocol
LogP (Predicted) ~2.1 - 2.5Moderate lipophilicity; soluble in DCM, THF, EtOAc.
H-Bond Donor 1 (CHF2 proton)The

proton is acidic enough to act as a weak donor in binding pockets.
Reactivity Class Benzyl sulfonyl ChlorideCRITICAL: Contains acidic

-protons adjacent to sulfonyl group.
Stability Moisture SensitiveHydrolyzes to sulfonic acid rapidly in wet solvents.
Metabolic Stability High (

bond strength)

resists P450 oxidation better than

.

Reactivity Profile: The "Sulfene" Trap

Unlike standard benzenesulfonyl chlorides (e.g., TsCl), this compound possesses a methylene bridge (


). The protons on this bridge are rendered acidic by the adjacent sulfonyl group and the electron-withdrawing phenyl ring.

Senior Scientist Insight: When reacting this compound with nucleophiles (amines/alcohols) in the presence of tertiary amine bases (e.g.,


), the reaction often proceeds via an Elimination-Addition (Sulfene)  mechanism rather than direct 

substitution.
Mechanism of Action
  • Direct Substitution (

    
    ):  Nucleophile attacks Sulfur, displacing Chloride. (Favored with weak bases or inorganic bases).
    
  • Sulfene Pathway (

    
    ):  Base deprotonates the 
    
    
    
    -carbon, eliminating HCl to form a transient Sulfene (
    
    
    ). The nucleophile then adds to the sulfene.

Implication: If the sulfene intermediate is formed, it is highly reactive and can undergo dimerization, oligomerization, or react with the solvent, leading to lower yields of the desired product.

ReactionPath Start [4-(Difluoromethyl)phenyl] methanesulfonyl chloride Direct Direct Nucleophilic Attack (SN2 @ Sulfur) Start->Direct Weak/Inorganic Base Deprotonation α-Deprotonation (-HCl) Start->Deprotonation Strong Amine Base (Et3N) Base Base (e.g., Et3N) Base->Deprotonation Product Sulfonamide Product Direct->Product Sulfene SULFENE INTERMEDIATE [Ar-CH=SO2] Deprotonation->Sulfene Sulfene->Product + Nucleophile SideRxn Oligomerization / Hydrolysis Sulfene->SideRxn No Nucleophile / Slow Addn

Figure 2: Divergent reaction pathways. The Sulfene pathway (red) is triggered by strong organic bases and can lead to impurities.

Experimental Protocols

Synthesis of Sulfonamides (Optimized)

To avoid the sulfene side-reactions described above, use a "Schotten-Baumann" type condition (biphasic inorganic base) or Pyridine (which is less basic than triethylamine) for the coupling.

Reagents:

  • Substrate: [4-(Difluoromethyl)phenyl]methanesulfonyl chloride (1.0 equiv)

  • Amine: Primary or Secondary amine (1.1 equiv)

  • Base: Saturated

    
     (aq) OR Pyridine (3.0 equiv)
    
  • Solvent: DCM or THF (anhydrous not strictly required for biphasic, but recommended).

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.1 equiv) in DCM (

    
     concentration).
    
  • Base Addition:

    • Option A (Biphasic - Recommended): Add an equal volume of saturated aqueous

      
      .
      
    • Option B (Organic): Add Pyridine (3.0 equiv). Avoid

      
       or DIPEA unless necessary, as they promote sulfene formation.
      
  • Addition of Chloride: Dissolve [4-(Difluoromethyl)phenyl]methanesulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture at

    
    .
    
    • Why Dropwise? Keeps the concentration of the sulfonyl chloride low relative to the amine, favoring capture of any transient sulfene by the amine rather than self-reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.

    • Note: The

      
       group is stable under these conditions.
      
  • Workup:

    • Dilute with DCM.

    • Wash with

      
       HCl (to remove excess amine/pyridine).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
Handling & Storage
  • Hydrolysis Risk: The

    
     bond is more labile than 
    
    
    
    . Store under inert gas (Argon/Nitrogen) at
    
    
    or
    
    
    .
  • Verification: If the solid turns into a sticky oil or smells strongly of HCl, check proton NMR. A shift of the methylene peak suggests hydrolysis to the sulfonic acid.

Applications in Drug Design

This compound is primarily used to introduce the [4-(difluoromethyl)phenyl]methanesulfonyl moiety.

  • Bioisosterism: The

    
     group acts as a lipophilic bioisostere for phenolic hydroxyls or methoxy groups. It can improve membrane permeability (LogP modulation) while retaining H-bond donor capability (
    
    
    
    interactions).
  • Fragment-Based Design: The benzylsulfonyl linker provides a "kinked" geometry (via the

    
     methylene) compared to the rigid phenylsulfonyl group, potentially accessing different pockets in the target protein.
    
  • Metabolic Blocking: The

    
     group blocks the para-position of the phenyl ring from metabolic oxidation, extending half-life (
    
    
    
    ).

References

  • Erickson, J. A., et al. "The Difluoromethyl Group as a Hydrogen Bond Donor in Medicinal Chemistry." Journal of Medicinal Chemistry, 2006.

  • King, J. F. "Return of the Sulfenes." Accounts of Chemical Research, 1975. (Foundational mechanism for benzylsulfonyl chloride reactivity).

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Sigma-Aldrich. "Product Specification: [4-(Difluoromethyl)phenyl]methanesulfonyl chloride (CAS 1211518-37-4)."

Sources

The 4-Difluoromethyl Phenyl Motif: A Strategic Tool in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful lever to modulate a wide array of physicochemical and pharmacokinetic properties. Among the various fluorinated moieties, the 4-difluoromethyl phenyl group has emerged as a particularly valuable motif. Its unique electronic properties and steric profile allow it to serve as a versatile bioisostere, enhance metabolic stability, and fine-tune lipophilicity and acidity, thereby addressing key challenges in drug design. This in-depth technical guide explores the multifaceted applications of the 4-difluoromethyl phenyl motif, providing a comprehensive overview of its impact on drug-like properties, established synthetic strategies for its introduction, and its successful application in contemporary drug discovery programs.

Introduction: The Rise of the Difluoromethyl Group in Drug Design

The introduction of fluorine into organic molecules can profoundly alter their biological activity.[1][2][3] The difluoromethyl (CF2H) group, in particular, has garnered significant attention due to its unique combination of properties that distinguish it from both its methyl (CH3) and trifluoromethyl (CF3) counterparts.[1] When appended to a phenyl ring, especially at the para-position, the 4-difluoromethyl phenyl motif offers medicinal chemists a powerful tool to optimize lead compounds.

The utility of this motif stems from several key characteristics:

  • Bioisosteric Mimicry: The CF2H group can act as a bioisostere for common functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) moieties.[1][2][3][4] This allows for the replacement of metabolically labile groups while potentially maintaining or even enhancing target engagement.

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the two fluorine atoms significantly influences the acidity (pKa) of nearby functional groups and the overall lipophilicity (logP) of the molecule.[4][5]

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond often imparts resistance to oxidative metabolism, a common pathway for drug clearance.[3][4][6] This can lead to an extended half-life and improved bioavailability.[3][4]

  • Hydrogen Bonding Capability: Unlike the trifluoromethyl group, the difluoromethyl group possesses a C-H bond that can act as a weak hydrogen bond donor, a feature that can be crucial for target binding.[1][2][3][4]

This guide will delve into these aspects in detail, providing the reader with the foundational knowledge and practical insights necessary to effectively leverage the 4-difluoromethyl phenyl motif in their drug discovery endeavors.

Impact on Key Physicochemical Properties

The introduction of a 4-difluoromethyl phenyl group can have a predictable yet nuanced impact on a molecule's physicochemical profile. Understanding these effects is critical for rational drug design.

Lipophilicity (logP)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While fluorination is often associated with increased lipophilicity, the effect of the difluoromethyl group is more complex. The replacement of a methyl group with a difluoromethyl group generally leads to an increase in lipophilicity, though the magnitude of this change can be influenced by the surrounding molecular context.[1][7]

For instance, studies on a series of difluoromethyl anisoles and thioanisoles revealed that the change in logP upon replacing a methyl with a difluoromethyl group (ΔlogP) can range from -0.1 to +0.4.[7] This variation is attributed to the interplay between the increased hydrophobic surface area and the potential for hydrogen bonding interactions of the CF2H group. A linear correlation has been observed between the measured ΔlogP values and Hammett σ constants, indicating that the electronic nature of other substituents on the aromatic ring can modulate the lipophilicity contribution of the difluoromethyl group.[7]

Table 1: Comparative Lipophilicity of Phenyl Motifs

Substituent (X) in C6H5-XHansch Hydrophobicity Parameter (π)
-H0.00
-CH3+0.56
-CF2H+0.4 to +0.8 (estimated)
-CF3+0.88
-OCH3-0.02
-OCF2H+0.55
-OH-0.67

Note: π values are context-dependent and the value for -CF2H is an estimation based on observed trends.

Acidity and Basicity (pKa)

The strong inductive electron-withdrawing effect of the difluoromethyl group can significantly impact the pKa of nearby acidic or basic centers. When placed on a phenyl ring, the CF2H group will decrease the pKa of a distal acidic group (e.g., a carboxylic acid) and decrease the pKa of the conjugate acid of a basic group (e.g., an aniline), making the latter less basic. This modulation of pKa can be critical for optimizing a drug's solubility, permeability, and target binding affinity.[5]

Hydrogen Bonding

A key feature of the difluoromethyl group is its capacity to act as a hydrogen bond donor.[1][2][4] The two highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to engage in hydrogen bonding interactions with suitable acceptors like oxygen or nitrogen atoms in a protein binding site.[1] This ability allows the CF2H group to mimic the hydrogen bonding properties of hydroxyl and thiol groups, making it an effective bioisostere.[1][2][3][4] The hydrogen bond acidity of the CF2H group has been quantified and is comparable to that of thiophenols and anilines.[6][7]

The 4-Difluoromethyl Phenyl Motif as a Bioisostere

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a drug candidate while retaining its biological activity.[8] The 4-difluoromethyl phenyl motif is a versatile bioisostere for several common functionalities.

Bioisostere for Phenolic and Thiophenolic Moieties

The ability of the difluoromethyl group to act as a hydrogen bond donor makes the 4-difluoromethyl phenyl group an excellent bioisostere for a 4-hydroxyphenyl or 4-mercaptophenyl group.[1][3][4] This replacement can offer significant advantages, primarily in terms of metabolic stability. Phenolic hydroxyl groups are often susceptible to phase II metabolism (glucuronidation or sulfation), leading to rapid clearance. The difluoromethyl group is generally resistant to such metabolic transformations.

Bioisosterism cluster_0 Metabolically Labile Motifs cluster_1 Metabolically Stable Bioisostere Phenol Ar-OH Difluoromethylphenyl Ar-CF2H Phenol->Difluoromethylphenyl Bioisosteric Replacement Thiophenol Ar-SH Thiophenol->Difluoromethylphenyl Bioisosteric Replacement

Caption: Bioisosteric replacement of phenol and thiophenol with the 4-difluoromethyl phenyl motif.

Modulating the Properties of Methoxy and Methyl Groups

Replacement of a 4-methoxyphenyl group with a 4-difluoromethoxyphenyl group can block O-demethylation, a common metabolic pathway, thereby increasing the drug's half-life.[6] Similarly, replacing a 4-methylphenyl group with a 4-difluoromethylphenyl group can prevent benzylic oxidation. Beyond metabolic stability, this substitution also introduces a hydrogen bond donor capability not present in the original methoxy or methyl groups.[6]

Enhancing Metabolic Stability

A major challenge in drug development is overcoming rapid metabolic clearance. The cytochromes P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of many drugs.[9][10] The introduction of a 4-difluoromethyl phenyl motif can significantly enhance metabolic stability by blocking sites of metabolism.

The C-F bond is considerably stronger than a C-H bond, making it less susceptible to enzymatic oxidation. By replacing a metabolically vulnerable C-H bond with a C-F bond, or by replacing a functional group prone to metabolism (like a phenol) with the more robust difluoromethyl group, the overall metabolic stability of a molecule can be improved.[3][4][6] This often translates to a longer in vivo half-life, reduced patient-to-patient variability in drug exposure, and a lower required dose.

Metabolism cluster_0 Metabolically Susceptible cluster_1 Metabolically Resistant Parent_Drug Drug-CH3 Metabolite Drug-CH2OH Parent_Drug->Metabolite CYP450 Oxidation Difluoro_Analogue Drug-CF2H Parent_Drug->Difluoro_Analogue Strategic Replacement Difluoro_Analogue->No Reaction Blocked Metabolism

Caption: Enhancement of metabolic stability by replacing a metabolically labile methyl group.

Synthetic Strategies for Introducing the 4-Difluoromethyl Phenyl Motif

A variety of synthetic methods have been developed for the introduction of the difluoromethyl group onto an aromatic ring. The choice of method often depends on the substrate, the desired scale, and the presence of other functional groups.

Deoxyfluorination of Aldehydes

A common and direct method for the synthesis of 4-difluoromethyl phenyl compounds is the deoxyfluorination of the corresponding 4-formylphenyl precursors. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are frequently employed for this transformation.

Experimental Protocol: Deoxyfluorination of 4-substituted Benzaldehyde

  • Materials: 4-substituted benzaldehyde (1.0 eq), Deoxo-Fluor® (1.5 eq), ethanol (catalytic), and an anhydrous, non-polar solvent (e.g., dichloromethane or toluene).

  • Procedure: a. Dissolve the 4-substituted benzaldehyde in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add the catalytic amount of ethanol. d. Slowly add Deoxo-Fluor® to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). g. Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. h. Separate the organic layer, and extract the aqueous layer with the organic solvent. i. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of the reaction is confirmed by the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a triplet for the -CF2H proton (~6.5-7.5 ppm, J ≈ 56 Hz) in the 1H NMR spectrum. The presence of the CF2H group is further confirmed by a triplet in the 19F NMR spectrum.

Radical Difluoromethylation

Radical difluoromethylation has emerged as a powerful tool for the direct C-H functionalization of arenes or the conversion of aryl halides. These methods often utilize photoredox catalysis or thermal initiation to generate a difluoromethyl radical, which then adds to the aromatic ring.

Experimental Protocol: Photocatalytic Difluoromethylation of an Aryl Bromide

  • Materials: 4-bromophenyl derivative (1.0 eq), a difluoromethyl source (e.g., TMSCF2H), a photocatalyst (e.g., Ir(ppy)3), a base (e.g., K2CO3), and a suitable solvent (e.g., DMF or acetonitrile).

  • Procedure: a. To a reaction vessel, add the 4-bromophenyl derivative, the difluoromethyl source, the photocatalyst, and the base. b. Degas the solvent and add it to the reaction vessel under an inert atmosphere. c. Irradiate the reaction mixture with a blue LED light source at room temperature for 12-48 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by column chromatography.

Self-Validation: Successful reaction is indicated by the absence of the starting aryl bromide in the LC-MS and the appearance of the desired product mass. NMR spectroscopy will confirm the introduction of the difluoromethyl group as described previously.

Synthesis Aryl_Aldehyde Ar-CHO Difluoromethylated_Product Ar-CF2H Aryl_Aldehyde->Difluoromethylated_Product Deoxyfluorination (e.g., DAST) Aryl_Halide Ar-X (X=Br, I) Aryl_Halide->Difluoromethylated_Product Radical Difluoromethylation (e.g., Photocatalysis)

Caption: Common synthetic routes to the 4-difluoromethyl phenyl motif.

Case Studies in Drug Discovery

The utility of the 4-difluoromethyl phenyl motif is best illustrated through its application in successful drug discovery programs. Numerous compounds incorporating this moiety have entered clinical trials, and several have received regulatory approval.

While specific drug names containing this exact motif are proprietary or may be embedded in complex structures, the principles outlined in this guide are widely applied. For instance, the replacement of a phenol with a difluoromethyl group to improve metabolic stability and pharmacokinetics is a well-documented strategy in the development of kinase inhibitors and other targeted therapies.

Conclusion and Future Outlook

The 4-difluoromethyl phenyl motif is a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique ability to act as a metabolically stable, hydrogen-bond-donating bioisostere, coupled with its predictable influence on lipophilicity and pKa, makes it an attractive substituent for lead optimization. As synthetic methodologies for the introduction of the difluoromethyl group continue to evolve and become more efficient and scalable, the prevalence of this important motif in next-generation therapeutics is expected to grow. The continued exploration of the subtle, context-dependent effects of the 4-difluoromethyl phenyl group will undoubtedly lead to the design of safer and more effective medicines.

References

  • Zafrani, Y., et al. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. [Link]

  • Pustovalov, E., et al. (2024). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Organic Letters. [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8214–8247. [Link]

  • Boca Sciences. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Boca Sciences. [Link]

  • Duan, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... Molecules. [Link]

  • The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024). ResearchGate. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

  • Mykhailiuk, P. K. (2021). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of... Chemistry – A European Journal. [Link]

  • C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. (2023). ChemRxiv. [Link]

  • Innovative Developments in the field of Difluoromethylation Chemistry. (n.d.). QMRO Home. [Link]

  • Synthesis of Difluoromethylated Compounds. (n.d.). Xi'an Jiaotong University. [Link]

  • Jia, R., et al. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182. [Link]

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024). ACS Omega. [Link]

  • Boyle, K. E., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. (2024). Journal of the American Chemical Society. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2022). Journal of Medicinal Chemistry. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2023). ChemRxiv. [Link]

  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2022). Catalysts. [Link]

  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. (2024). Cardiff University. [Link]

  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (2025). ResearchGate. [Link]

  • Tevere, E., et al. (2020). Fluorine-containing drugs approved by the FDA in 2019. Journal of Fluorine Chemistry, 238, 109618. [Link]

  • Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. (2021). Journal of Medicinal Chemistry. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln. [Link]

  • Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Semantic Scholar. [Link]

  • Introduction of Difluoromethyl Through Radical Pathways. (2025). ResearchGate. [Link]

Sources

Bioisosteric properties of difluoromethyl vs trifluoromethyl groups

Author: BenchChem Technical Support Team. Date: February 2026

The Fluorine Switch: Strategic Deployment of Difluoromethyl (


) vs. Trifluoromethyl (

) Groups in Medicinal Chemistry

Executive Summary

In modern drug design, the "fluorine scan" is no longer a blunt instrument for merely blocking metabolism. It has evolved into a precise electronic and steric editing tool. This guide delineates the critical bioisosteric divergence between trifluoromethyl (


)  and difluoromethyl (

)
groups.

While


 serves as a lipophilic, chemically inert "shield" that modulates pKa and metabolic stability, 

has emerged as a "lipophilic hydrogen bond donor" (Lip-HBD) . This unique dual character—providing lipophilicity similar to halogens while retaining the directional H-bonding capability of hydroxyls—allows

to bridge the gap between solvation and binding affinity in ways

cannot.

Part 1: Physicochemical Divergence

The choice between


 and 

fundamentally alters the molecular interaction landscape. The following table summarizes the quantitative differences.
Table 1: Comparative Physicochemical Properties
PropertyTrifluoromethyl (

)
Difluoromethyl (

)
Bioisosteric Target
Primary Role Lipophilic E-withdrawing Group (EWG)Lipophilic H-Bond Donor (HBD)
Hansch Constant (

)

(Highly Lipophilic)

to

(Moderately Lipophilic)

(

),

(

)
Hammett Constant (

)

(Strong EWG)

(Moderate EWG)

(

)
H-Bond Donor Acidity (

)

(None)

(Comparable to Thiophenol)

,

,

Metabolic Stability Inert (Blocks P450 sites)High (Resists H-abstraction, but possible)

(Labile)
Van der Waals Radius

(Similar to Isopropyl)

(Similar to Ethyl/Methyl)
The "Lipophilic Hydrogen Bond Donor" Concept

The


 group is a poor H-bond acceptor and cannot donate. In contrast, the 

proton is polarized by the two geminal fluorine atoms.
  • Mechanism: The strong electron-withdrawing nature of the fluorines renders the

    
     bond acidic (
    
    
    
    depending on the scaffold).
  • Interaction: This proton can act as a weak-to-moderate H-bond donor to backbone carbonyls or side-chain acceptors in the binding pocket, mimicking an

    
     group but without the desolvation penalty associated with the high polarity of a hydroxyl.
    

Part 2: Decision Logic & Signaling Pathways

The following decision tree illustrates the logical flow for selecting between


 and 

during lead optimization.

FluorineSelection Start Lead Optimization Goal MetabStab Block Metabolic Hotspot? Start->MetabStab Solubility Solubility/Permeability? Start->Solubility Binding Target Binding Interaction? MetabStab->Binding Site is metabolically labile CF3_Choice Select -CF3 (Steric Shield / Inert) Binding->CF3_Choice No H-Bond required (Purely hydrophobic pocket) CF2H_Choice Select -CF2H (Lipophilic H-Donor) Binding->CF2H_Choice H-Bond Donor required (Mimic -OH/-SH) Solubility->CF3_Choice Need max Lipophilicity (Increase LogP) Solubility->CF2H_Choice Balance LogP/Polarity (Lower desolvation cost)

Figure 1: Strategic decision tree for fluorine group selection based on SAR requirements.

Part 3: Experimental Protocols

To validate the bioisosteric utility of


, one must experimentally confirm its H-bond donor capability. The standard method utilizes 

NMR titration to measure the "Abraham solute hydrogen bond acidity" (

).
Protocol: Determination of H-Bond Acidity ( ) via NMR

Objective: Quantify the H-bond donor strength of the


 proton by measuring its chemical shift sensitivity to solvent polarity.

Reagents:

  • Compound X: The

    
    -containing analog.[1]
    
  • Solvent A:

    
     (Non-H-bond acceptor, reference).
    
  • Solvent B:

    
     (Strong H-bond acceptor).
    

Workflow:

  • Sample Preparation:

    • Prepare a 10 mM solution of Compound X in

      
      .
      
    • Prepare a 10 mM solution of Compound X in

      
      .
      
    • Note: Ensure solvents are anhydrous to prevent water peak interference.

  • Acquisition:

    • Acquire

      
       NMR spectra for both samples at 298 K.
      
    • Locate the characteristic triplet of the

      
       proton (
      
      
      
      ).
  • Data Analysis:

    • Record the chemical shift (

      
      ) of the 
      
      
      
      proton in both solvents.
    • Calculate

      
      .
      
  • Interpretation:

    • 
       ppm:  Negligible H-bonding (behaves like 
      
      
      
      ).
    • 
       ppm:  Significant H-bond donor capability (approaching phenol/aniline character).
      
    • Reference: Zafrani et al. established that

      
       typically exhibits 
      
      
      
      values corresponding to
      
      
      parameters of 0.08–0.15.

NMR_Protocol Step1 Dissolve in CDCl3 (Non-Acceptor) Measure Measure 1H Shift (δ) of CF2H Triplet Step1->Measure Step2 Dissolve in DMSO-d6 (Strong Acceptor) Step2->Measure Calc Calculate Δδ (δ_DMSO - δ_CDCl3) Measure->Calc Result Correlate to H-Bond Acidity (A) Calc->Result

Figure 2: NMR workflow for quantifying the Hydrogen Bond Acidity of difluoromethyl groups.

Part 4: Metabolic & Pharmacokinetic Implications

Metabolic Stability: The C-H Abstraction Barrier

While


 is metabolically inert, 

contains a proton. However, it is significantly more stable than a methyl group (

).
  • Bond Dissociation Energy (BDE): The BDE of the

    
     bond in 
    
    
    
    is elevated (~105 kcal/mol) compared to a standard alkyl
    
    
    (~98 kcal/mol) due to the electron-withdrawing effect of the fluorines.
  • P450 Mechanism: Cytochrome P450 enzymes typically oxidize via H-atom abstraction.[2] The

    
     group resists this, often acting as a "metabolic block" similar to 
    
    
    
    , unless the enzyme active site specifically activates that proton.
Lipophilicity Modulation
  • 
    :  Adds significant bulk and lipophilicity (
    
    
    
    to
    
    
    ).
  • 
    :  The dipole moment of the 
    
    
    
    bond offsets the lipophilicity of the fluorines. In many series, replacing
    
    
    with
    
    
    lowers LogP by 0.3–0.5 units, improving solubility and reducing non-specific binding.

Part 5: Case Study – Roflumilast

Drug: Roflumilast (Daliresp/Daxas) Target: PDE4 Inhibitor (COPD treatment) Key Moiety: Difluoromethoxy group (


)

Analysis: In the development of Roflumilast, the


 group was critical.[3]
  • Bioisosterism: It replaced a methoxy (

    
    ) or trifluoromethoxy (
    
    
    
    ) group.
  • Metabolic Stability: The

    
     provided superior metabolic stability compared to 
    
    
    
    (preventing O-demethylation) while avoiding the excessive lipophilicity of
    
    
    .
  • Binding: The proton of the

    
     group acts as a weak H-bond donor within the PDE4 active site, contributing to its sub-nanomolar potency.
    

Roflumilast Drug Roflumilast Group -OCF2H Group Drug->Group Effect1 Metabolic Stability (Resists O-dealkylation) Group->Effect1 Effect2 H-Bond Donor (Interaction with PDE4) Group->Effect2 Effect3 Lipophilicity Control (Lower LogP than -OCF3) Group->Effect3

Figure 3: Functional role of the difluoromethoxy group in the pharmacology of Roflumilast.[1][4][5][6]

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

  • Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry.

  • Hatzelmann, A., et al. (2010). "The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease."[7] Pulmonary Pharmacology & Therapeutics.

Sources

Safety Data Sheet (SDS) for [4-(Difluoromethyl)phenyl]methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of [4-(Difluoromethyl)phenyl]methanesulfonyl chloride

Introduction: A Chemist's Perspective on a Modern Reagent

[4-(Difluoromethyl)phenyl]methanesulfonyl chloride is a specialized reagent of significant interest to researchers in medicinal chemistry and drug development. Its utility lies in the unique properties conferred by the difluoromethyl (CHF₂) group, a bioisostere of hydroxyl or thiol groups that can enhance a molecule's lipophilicity, metabolic stability, and cell membrane permeability.[1][2][3] The presence of the highly reactive sulfonyl chloride (-SO₂Cl) functional group makes this compound a valuable building block for introducing the 4-(difluoromethyl)phenylmethyl moiety into target molecules, often to create sulfonamides—a common structural motif in pharmaceuticals.[4]

However, the very reactivity that makes this compound useful also renders it hazardous. This guide, intended for laboratory scientists and professionals, moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, mechanistic understanding of the hazards associated with [4-(Difluoromethyl)phenyl]methanesulfonyl chloride. By understanding the "why" behind the safety protocols, researchers can handle this reagent with the confidence and respect it demands.

Note: Specific safety and toxicological data for [4-(Difluoromethyl)phenyl]methanesulfonyl chloride is not widely published. Therefore, this guide is built upon expert analysis of its chemical structure and data from closely related analogs, such as [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride and (4-Fluorophenyl)methanesulfonyl chloride, which share the same reactive sulfonyl chloride group and corrosive properties.[5][6][7][8][9]

The Core Hazard Profile: Understanding the Reactivity

The primary hazards of [4-(Difluoromethyl)phenyl]methanesulfonyl chloride stem from the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[4] This makes it highly susceptible to attack by nucleophiles, with water being the most common and problematic nucleophile in a laboratory setting.

Water Reactivity: A Violent Hydrolysis

Danger! This compound is classified as water-reactive. Contact with water or moisture results in a violent reaction that liberates toxic and corrosive gases. [5][8][10]

The reaction with water is a rapid hydrolysis. The sulfonyl chloride reacts to form the corresponding [4-(Difluoromethyl)phenyl]methanesulfonic acid and hydrochloric acid (HCl) gas.[11] This reaction is strongly exothermic, meaning it releases significant heat, which can cause the released HCl to aerosolize, creating a highly corrosive and toxic fume.[4][11]

Caption: Hydrolysis of the sulfonyl chloride upon contact with water.

Corrosivity: A Consequence of Hydrolysis

The compound is classified as a corrosive solid that causes severe skin burns and serious eye damage.[5][8][12] This is a direct result of its reactivity. Upon contact with the moisture present in skin, eyes, and mucous membranes (respiratory and digestive tracts), it rapidly hydrolyzes, generating corrosive acids directly on the tissue.[5][8] The damage is twofold: the initial reaction with cellular nucleophiles and the subsequent chemical burns from the generated acids.

Physicochemical & Hazard Data Summary

While a complete, verified dataset for this specific molecule is unavailable, the following table summarizes expected properties and classifications based on its structure and data from close analogs.

PropertyValue / ClassificationSource / Justification
Chemical Formula C₈H₇ClF₂O₂SBased on structure
Appearance White to off-white solidAnalog ([4-(Trifluoromethyl)phenyl]methanesulfonyl chloride) is a white solid.[5]
GHS Hazard Class Skin Corrosion/Irritation, Category 1B Serious Eye Damage, Category 1 Water-ReactiveBased on analogs and the reactive sulfonyl chloride group.[8][13]
Signal Word DangerConsistent with severe corrosive properties.[8]
Hazard Statements H314: Causes severe skin burns and eye damage. EUH014: Reacts violently with water. EUH029: Contact with water liberates toxic gas.Standard phrases for corrosive, water-reactive sulfonyl chlorides.[8][14]
Incompatible Materials Water, Strong Oxidizing Agents, Strong Bases, Amines, AlcoholsThese are all nucleophiles or promote hydrolysis/reaction of the sulfonyl chloride.[7][8]
Hazardous Decomp. Carbon oxides (CO, CO₂), Sulfur oxides (SOx), Hydrogen chloride (HCl), Hydrogen fluoride (HF)Expected products from thermal decomposition or combustion.[7][8]

Experimental Protocols: A Self-Validating System for Safety

Adherence to a strict, logical workflow is critical. The following protocols are designed to create a self-validating system where safety is inherent to the experimental design.

Mandatory Engineering Controls & Personal Protective Equipment (PPE)
  • Work Area : All handling of the solid and its solutions must be performed inside a certified chemical fume hood to contain any dust or fumes.[5] The work area should be equipped with a safety shower and an eyewash station.[6][7]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Chemical safety goggles and a full-face shield are mandatory. Standard safety glasses are insufficient.[8]

    • Gloves : Wear heavy-duty nitrile or butyl rubber gloves. A double-gloving strategy is recommended. Immediately remove and dispose of gloves upon contamination.[7]

    • Body Protection : A flame-retardant lab coat and closed-toe shoes are required. For larger quantities, a chemical-resistant apron or suit is advised.[7]

G prep Step 1: Preparation - Verify fume hood function. - Confirm eyewash/shower access. - Don all required PPE. handling Step 2: Handling & Dispensing - Use inert atmosphere (Argon/N₂) if possible. - Weigh solid in the hood. - Clean spatula immediately with a non-aqueous solvent. prep->handling Proceed only if all checks pass reaction Step 3: Reaction Setup - Add reagent slowly to anhydrous solvent. - Use pressure-equalizing addition funnel for solutions. - Maintain inert atmosphere. handling->reaction Transfer carefully cleanup Step 4: Cleanup & Disposal - Quench residual reagent carefully with a non-protic solvent (e.g., isopropanol) before aqueous workup. - Dispose of waste in designated, labeled containers. reaction->cleanup After reaction is complete

Caption: A validated workflow for handling the reagent.

Storage Protocol
  • Requirement : Store in a tightly closed container in a cool, dry, well-ventilated area designated for corrosive materials.[5][6]

  • Causality : The "dry" requirement is paramount. The container must be sealed to prevent atmospheric moisture from slowly hydrolyzing the compound, which would build up pressure (HCl gas) and degrade the reagent.[5][8] Store under an inert atmosphere like argon for long-term stability.[5]

  • Segregation : Keep physically separate from incompatible materials, especially bases (amines, hydroxides) and alcohols, as these will react vigorously.[8]

Emergency Response: Protocols for Unplanned Events

Immediate and correct action is crucial in any emergency involving this compound.

Emergency SituationStep-by-Step Protocol
Skin Contact 1. Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[5] 2. Do not hesitate or try to wipe away the solid first; the priority is dilution. 3. Seek immediate medical attention.[5][8]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] 2. Remove contact lenses if present and easy to do. Continue rinsing.[8] 3. Seek immediate medical attention.[8]
Inhalation 1. Remove the victim to fresh air immediately.[5] 2. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. 3. Seek immediate medical attention.[8]
Ingestion 1. Do NOT induce vomiting.[5][7] 2. If the victim is conscious and alert, give 2-4 cupfuls of water to rinse the mouth and dilute the chemical. 3. Seek immediate medical attention.[8]
Small Spill 1. Evacuate the area and ensure the fume hood is operating. 2. Wearing full PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite. Do NOT use combustible materials like paper towels. 3. Sweep up the material carefully, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[5] 4. Do NOT use water for cleanup.[5]
Fire 1. Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[7][9] 2. Do NOT use water. [5] Using water will worsen the situation by reacting with the unburnt material, generating flammable and toxic gases.[11] 3. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

References

  • Material Safety Data Sheet - [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride. (2006, April 4). Cole-Parmer.
  • ACI Safety Data Sheet - (4-Fluoro-phenyl)-methanesulfonyl chloride.
  • [4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL CHLORIDE Safety Data Sheet. (2011, February 23). Georganics.
  • SAFETY DATA SHEET - [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride. (2025, December 20). Fisher Scientific.
  • (4-FLUOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. (2011, February 14). Georganics.
  • SAFETY DATA SHEET - Methanesulfonyl chloride. (2025, March 22). Merck.
  • [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride, 95%, Thermo Scientific. Thermo Fisher Scientific.
  • (4-Fluoro-phenyl)-methanesulfonyl chloride. CymitQuimica.
  • Difluoromethanesulphonyl chloride. PubChem, NIH.
  • SAFETY DATA SHEET - [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride. (2023, August 25). Fisher Scientific.
  • Methanesulfonyl chloride. Wikipedia.
  • SAFETY DATA SHEET - 3,4-Difluorobenzenesulfonyl Chloride. (2025, July 16). TCI Chemicals.
  • METHANESULFONYL CHLORIDE. CAMEO Chemicals, NOAA.
  • Jia, R., Wang, X., & Hu, J. (2021).
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Preparation method of [(phenyl sulfonyl) difluoro methyl] trimethyl silane. (2007).

Sources

Metabolic Stability of Difluoromethyl-Containing Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Bioisosteric Engineering and Validation

Executive Summary

In modern drug design, the sulfonamide moiety is a privileged pharmacophore, yet it often suffers from metabolic liabilities, particularly oxidative demethylation (if methyl-substituted) or Phase II conjugation. The strategic incorporation of a difluoromethyl (


)  group—specifically as a bioisostere for a methyl (

) or amino (

) group—offers a precise solution. Unlike the metabolically inert but lipophilic trifluoromethyl (

) group, the

moiety functions as a lipophilic hydrogen bond donor .

This guide details the physicochemical rationale, metabolic evasion mechanisms, and validation protocols for difluoromethyl-containing sulfonamides, providing a roadmap for optimizing intrinsic clearance (


) without sacrificing potency.

Part 1: The Physicochemical Basis of Stability

The "Lipophilic Hydrogen Bond Donor" Paradox

The primary advantage of the difluoromethyl group is its ability to modulate physicochemical properties in a way that neither methyl nor trifluoromethyl groups can.

  • Methyl (

    
    ):  Lipophilic, metabolically labile (C-H oxidation), non-H-bond donor.
    
  • Trifluoromethyl (

    
    ):  Highly lipophilic, metabolically stable, non-H-bond donor.
    
  • Difluoromethyl (

    
    ):  Lipophilic, metabolically stable, active H-bond donor .
    

The


 group contains a polarized C-H bond.[1][2] The strong electron-withdrawing effect of the two fluorine atoms renders the geminal proton acidic enough to act as a weak hydrogen bond donor. This allows the 

group to maintain critical binding interactions (mimicking -OH or -SH) while resisting the metabolic pathways that typically clear those polar groups.
Acidity Modulation ( )

In the context of difluoromethanesulfonamides (


), the fluorine atoms exert a potent inductive effect (

), significantly lowering the

of the sulfonamide nitrogen compared to its methanesulfonamide counterpart.
Substituent (

) in

Approx

Electronic EffectMetabolic Implication
Methyl (

)
~10.0Weak InductiveProne to CYP-mediated C-H hydroxylation.
Difluoromethyl (

)
~6.5 - 7.5Strong InductiveResistant to oxidation; physiologically ionized.
Trifluoromethyl (

)
~6.0Strongest InductiveStable, but lacks H-bond donor capability.

Impact: The lower


 of the 

analog often leads to a higher fraction of the ionized (anionic) species at physiological pH (7.4). While this can limit passive permeability, it frequently improves solubility and reduces affinity for metabolic enzymes that prefer neutral substrates.

Part 2: Metabolic Evasion Mechanisms

Blocking CYP450 Oxidation (The Deuterium Effect Analogy)

The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond energy (~99 kcal/mol). Replacing a methyl group with a difluoromethyl group effectively "caps" the metabolic soft spot.

  • Pathway Blocked: Benzylic or allylic hydroxylation.

  • Mechanism: The CYP450 oxo-iron species cannot abstract the fluorine atom, and the remaining proton in

    
     is electronically deactivated towards abstraction due to the electron-withdrawing fluorines.
    
Resistance to Glucuronidation

Sulfonamides with accessible N-H groups are targets for N-glucuronidation. By modulating the electronics and sterics around the sulfonamide nitrogen, the


 group can sterically hinder UDP-glucuronosyltransferases (UGTs) or alter the nucleophilicity of the nitrogen, reducing Phase II clearance.
Visualization: The Bioisostere Decision Logic

The following diagram illustrates the decision process for selecting


 over other substituents based on metabolic and potency requirements.

BioisostereLogic Start Lead Compound (High Clearance) Analyze Analyze Metabolic Soft Spot Start->Analyze IsMethyl Is the liability a Methyl Group (-CH3)? Analyze->IsMethyl IsOH Is the liability a Hydroxyl Group (-OH)? IsMethyl->IsOH No CheckHBond Is H-Bond Donor Required? IsMethyl->CheckHBond Yes SubCF2H Substitute with -CF2H (Difluoromethyl) IsOH->SubCF2H Yes (Bioisostere) SubCF3 Substitute with -CF3 (Trifluoromethyl) OutcomeInert Metabolically Inert No H-Bonding SubCF3->OutcomeInert Result OutcomeStable Metabolically Stable Lipophilic H-Bond Donor SubCF2H->OutcomeStable Result CheckHBond->SubCF3 No CheckHBond->SubCF2H Yes (Critical)

Figure 1: Decision logic for deploying the difluoromethyl group to resolve metabolic instability while preserving binding interactions.

Part 3: Experimental Validation Protocol

To empirically verify the metabolic stability of difluoromethyl-containing sulfonamides, a rigorous Microsomal Stability Assay is required. This protocol is designed to detect the specific stability improvements conferred by the C-F bond.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or specific deuterated analog).

Protocol Workflow
  • Preparation:

    • Pre-warm buffer and microsomes to 37°C.[3]

    • Prepare 10 mM stock of test compound (Difluoromethyl-sulfonamide) in DMSO.

    • Dilute to 1 µM working concentration in buffer (final DMSO < 0.1%).

  • Incubation:

    • Metabolic Initiation: Add 10 µL of NADPH regenerating system to the microsomal mixture (Final protein conc: 0.5 mg/mL).

    • Time Points: 0, 5, 15, 30, 45, and 60 minutes.[4]

    • Reaction: Perform in a shaking water bath at 37°C.

  • Termination:

    • At each time point, transfer 50 µL of reaction mixture into 150 µL of Quench Solution .

    • Why: ACN precipitates microsomal proteins, halting enzymatic activity immediately.

  • Analysis (LC-MS/MS):

    • Centrifuge samples at 4000 rpm for 20 min (4°C).

    • Inject supernatant onto LC-MS/MS.

    • Specific Monitoring: Monitor for the parent mass. For

      
       compounds, also monitor for potential defluorinated metabolites  (M-20 Da, loss of HF) or oxidized species (+16 Da), though these should be significantly suppressed compared to the 
      
      
      
      analog.
Data Calculation

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

) derived from the slope of the natural log of percent remaining vs. time.


Visualization: Assay Workflow

MicrosomalAssay Prep Step 1: Prep (Microsomes + Cmpd) Initiate Step 2: Initiate (+NADPH) Prep->Initiate Incubate Step 3: Incubation (37°C, 0-60 min) Initiate->Incubate Quench Step 4: Quench (Ice-Cold ACN) Incubate->Quench At Time t Analyze Step 5: LC-MS/MS (Quantify Parent) Quench->Analyze

Figure 2: Standardized workflow for assessing microsomal stability.

Part 4: Case Study Analysis

Hypothetical Comparison: Sulfonamide Analog Series The following data illustrates the typical impact of substituting a methyl group with a difluoromethyl group on a sulfonamide scaffold.

Compound IDR-Group


HLM

(min)

(µL/min/mg)
SULF-001

10.21.812115.5 (High)
SULF-002

6.12.9>120< 5.0 (Low)
SULF-003

7.2 2.1 85 16.3 (Moderate)

Interpretation:

  • SULF-001 (

    
    ):  Rapidly cleared due to oxidative demethylation.
    
  • SULF-002 (

    
    ):  Highly stable but significantly more lipophilic (
    
    
    
    increase > 1.0), risking non-specific binding and poor solubility.
  • SULF-003 (

    
    ):  The "Goldilocks" analog. It achieves a 7-fold improvement in half-life over the methyl analog while maintaining a moderate lipophilicity profile and retaining hydrogen bond donor capacity (crucial if the methyl group was interacting with a polar residue).
    

References

  • Zafrani, Y., et al. (2017).[5] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[6] Link

  • Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Erickson, J. A., et al. (2021).[4] The Difluoromethyl Group as a Hydrogen Bond Donor: A Database Survey. Journal of Medicinal Chemistry, 64(2), 1023-1035. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

Sources

Methodological & Application

Application Note: Synthesis of Difluoromethyl-Substituted Sulfonamides from Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026


)

Abstract & Strategic Significance

The difluoromethyl (


)  group is a celebrated bioisostere in medicinal chemistry, often acting as a lipophilic hydrogen bond donor.[1] It serves as a metabolic "blocker" for labile C-H or N-H sites and modulates the pKa of adjacent functional groups, thereby improving membrane permeability and oral bioavailability.

Direct synthesis of N-difluoromethyl sulfonamides from sulfonyl chlorides is chemically restricted by the instability of the theoretical amine reagent, difluoromethylamine (


), which spontaneously decomposes to hydrogen fluoride and hydrogen cyanide/oligomers. Consequently, the industry-standard protocol  necessitates a robust two-step sequence :
  • Ammonolysis: Conversion of sulfonyl chloride to primary sulfonamide.

  • N-Difluoromethylation: Insertion of a

    
     synthon into the N-H bond via a difluorocarbene pathway.
    

This guide details a scalable, "gas-free" laboratory protocol utilizing Sodium Chlorodifluoroacetate as a solid, shelf-stable difluorocarbene precursor, contrasting it with traditional Freon-based methods.

Synthetic Workflow & Logic

The transformation follows a linear logic designed to maximize yield and safety. The use of a solid carbene source (


) avoids the need for ozone-depleting chlorodifluoromethane gas (

, Freon-22) and specialized pressure equipment.
Reaction Scheme Visualization

G Start Sulfonyl Chloride (R-SO2Cl) Step1 Step 1: Ammonolysis (NH3/NH4OH) Start->Step1 Nucleophilic Substitution Inter Primary Sulfonamide (R-SO2NH2) Step1->Inter Step2 Step 2: Difluoromethylation (ClCF2CO2Na, Base, Heat) Inter->Step2 Carbene Insertion Product N-Difluoromethyl Sulfonamide (R-SO2NHCF2H) Step2->Product

Figure 1: Strategic workflow for the conversion of sulfonyl chlorides to N-difluoromethyl sulfonamides via a stable sulfonamide intermediate.

Detailed Experimental Protocols

Step 1: Ammonolysis (Sulfonyl Chloride Sulfonamide)

Objective: To generate the nucleophilic sulfonamide scaffold.

Reagents:

  • Sulfonyl Chloride (

    
     equiv)
    
  • Ammonium Hydroxide (

    
     aq, 
    
    
    
    equiv) or Ammonia in Methanol (
    
    
    N)
  • Solvent: THF or Dioxane (miscible organic co-solvent)

Protocol:

  • Preparation: Dissolve the sulfonyl chloride in THF (

    
     mL/mmol) and cool to 
    
    
    
    .
  • Addition: Add Ammonium Hydroxide slowly to control the exotherm. Note: Excess ammonia acts as both nucleophile and HCl scavenger.

  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature (RT) for 1–2 hours. Monitor by TLC/LCMS.
    
  • Workup: Concentrate to remove THF. Dilute with water.

    • Solid Products: Precipitants can be filtered, washed with water, and dried.

    • Liquid Products: Extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
  • Validation: Confirm primary sulfonamide (

    
    ) by 
    
    
    
    NMR (look for broad singlet exchangeable protons at
    
    
    ppm).
Step 2: N-Difluoromethylation (The "Solid Carbene" Method)

Objective: Installation of the


 group using Sodium Chlorodifluoroacetate.

Mechanism: This reaction proceeds via the thermal decarboxylation of the reagent to generate difluorocarbene (


)  in situ. The sulfonamide anion attacks the electrophilic carbene, followed by protonation.

Reagents:

  • Primary Sulfonamide (from Step 1,

    
     equiv)
    
  • Sodium Chlorodifluoroacetate (

    
    )  (
    
    
    
    equiv)
  • Base: Potassium Carbonate (

    
    ) (
    
    
    
    equiv)
  • Solvent: DMF (anhydrous,

    
     M concentration)
    
  • Optional Additive: 18-Crown-6 (

    
     equiv) to enhance solubility of carbonate.
    

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, combine the Sulfonamide,

    
    , and Sodium Chlorodifluoroacetate in anhydrous DMF.
    
  • Degassing: Sparge the mixture with Nitrogen (

    
    ) for 10 minutes to remove oxygen (prevents carbene oxidation).
    
  • Reaction: Heat the mixture to

    
     .
    
    • Critical Control: Decarboxylation of

      
       initiates around 
      
      
      
      . Vigorous bubbling (
      
      
      ) will be observed.
  • Duration: Stir for 2–4 hours. Monitor consumption of starting material by LCMS.

    • Tip: If conversion is incomplete after 4 hours, add an additional

      
       equiv of 
      
      
      
      and continue heating.
  • Workup: Cool to RT. Pour into water (

    
     reaction volume) and extract with EtOAc (
    
    
    
    ).
    • Wash: Wash organic layer extensively with water and LiCl (

      
       aq) to remove DMF.
      
  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Note: The

      
       group reduces polarity compared to the 
      
      
      
      precursor.

Mechanistic Insight & Troubleshooting

The reaction relies on the generation of the transient Difluorocarbene (


)  species. Understanding this pathway is crucial for troubleshooting.
Mechanism Diagram

Mechanism Reagent Sodium Chlorodifluoroacetate (Cl-CF2-CO2- Na+) Carbene Difluorocarbene [:CF2] Reagent->Carbene Heat (95°C) -CO2, -NaCl Intermediate Anionic Adduct (R-SO2-N-CF2-) Carbene->Intermediate Sulfonamide Sulfonamide Anion (R-SO2-NH-) Sulfonamide->Intermediate Nucleophilic Attack on :CF2 Protonation Protonation (H2O/Workup) Intermediate->Protonation Final Product (R-SO2-NH-CF2H) Protonation->Final

Figure 2: Mechanistic pathway involving thermal generation of difluorocarbene and nucleophilic trapping.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<30%) Inefficient carbene generationEnsure temperature is internal

. Confirm reagent quality (hygroscopic).
Starting Material Remains Carbene hydrolysisEnsure anhydrous DMF is used. Water destroys

faster than N-attack.
Bis-alkylation (

)
Excess reagent / High TempReduce reagent equivalents to 1.5. Monitor reaction closely.
Product Decomposition Basic hydrolysisAvoid prolonged heating after conversion. Quench immediately upon completion.

Comparative Analysis of Reagents

While Sodium Chlorodifluoroacetate is recommended for general lab use, other reagents exist for specific contexts.

ReagentProsConsContext
Na Chlorodifluoroacetate Solid, stable, no gas cylinder needed.Requires heat (

); stoichiometric waste.
Standard Lab Protocol
Chlorodifluoromethane (Freon-22) Atom economical; established industrial history.Ozone-depleting gas; requires pressure vessel; regulatory restrictions.Legacy / Large Scale
TMS-CF

H (Hu's Reagent)
Mild conditions; can be activated by fluoride.[2]Expensive; requires activation; often used for C-alkylation.Late-Stage Functionalization
Difluoromethyl Triflate Highly reactive electrophile.Very expensive; unstable; difficult to handle.Specialized Applications

Safety & Handling (E-E-A-T)

  • Pressure Hazard: While the Sodium Chlorodifluoroacetate method is "gas-free" regarding the reagent, the generation of

    
     creates pressure. Do not seal the system completely.  Use a reflux condenser open to a nitrogen bubbler to vent 
    
    
    
    safely.
  • Fluorine Toxicity: Fluorinated intermediates and byproducts can be toxic. All operations must be performed in a fume hood.

  • Solvent Safety: DMF is hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

References

  • Original Difluoromethylation of Sulfonamides (Freon-22 Method)

    • Petko, K. I., Tolmachev, A. A., & Yagupol'skii, L. M. (2002).[3] Difluoromethylation of Sulfonamides. Russian Journal of Organic Chemistry.

  • Sodium Chlorodifluoroacetate Protocol (Carbene Source)

    • Mehta, V. P., & Greaney, M. F. (2013).[4] S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039.[4]

  • TMS-CF2H Reagent (Hu's Reagent)

    • Ni, C., & Hu, J. (2016).[5] Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863.

  • General Review of N-Fluoroalkylation

    • Li, C., et al. (2025).[6] Emerging Strategies in N-Fluoroalkylation: Recent Progress.

Sources

Reaction conditions for [4-(Difluoromethyl)phenyl]methanesulfonyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Optimization for [4-(Difluoromethyl)phenyl]methanesulfonyl Chloride

Part 1: Introduction & Chemical Logic

1.1 The Molecule & The Challenge [4-(Difluoromethyl)phenyl]methanesulfonyl chloride is a specialized building block used to introduce the lipophilic, metabolically stable 4-(difluoromethyl)benzyl moiety into pharmaceutical candidates.

While it resembles standard aryl sulfonyl chlorides (e.g., Tosyl chloride), it possesses a critical structural distinction that dictates its reactivity: it is a phenylmethanesulfonyl chloride (a benzylsulfonyl chloride).

  • The Trap: Unlike benzenesulfonyl chlorides, the sulfur atom is attached to a methylene (

    
    ) group, not directly to the aromatic ring. The protons on this methylene group are acidic (
    
    
    
    in DMSO).
  • The Aggravator: The para-difluoromethyl group (

    
    ) is electron-withdrawing.[1] This inductive effect further acidifies the benzylic protons compared to unsubstituted benzylsulfonyl chloride, significantly increasing the risk of side reactions.
    

1.2 Mechanistic Bifurcation: Substitution vs. Elimination The reaction outcome depends entirely on the competition between two pathways:

  • Direct Nucleophilic Substitution (

    
    -like):  The desired pathway. The nucleophile attacks the sulfur, displacing chloride.
    
  • Elimination-Addition (Sulfene Pathway): The base deprotonates the

    
    -carbon, eliminating 
    
    
    
    to form a transient, highly reactive Sulfene intermediate. This sulfene can:
    • React with the amine (forming the product, but often with stereochemical scrambling if relevant).

    • Dimerize/Oligomerize: React with itself to form stilbene disulfones (insoluble precipitates) or complex tars.

    • Hydrolyze: React rapidly with trace water.

1.3 Strategic Directive To maximize yield, you must suppress the concentration of the sulfene intermediate. This is achieved by controlling temperature (keeping it low) and base strength/concentration (avoiding large excesses of strong bases like triethylamine in the absence of nucleophile).

Part 2: Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to force the reaction along the green path and avoid the red "Sulfene Trap."

ReactionPathways Start [4-(Difluoromethyl)phenyl] methanesulfonyl chloride Direct Direct Substitution (SN2-like) Start->Direct  Path A: Kinetic Control   Sulfene Sulfene Intermediate [Ar-CH=SO2] Start->Sulfene  Path B: Elimination (Base Promoted)   Base Base (B:) Base->Start Deprotonation Nu Nucleophile (R-NH2) Product Target Sulfonamide Direct->Product Sulfene->Product  Trapping by Amine   SideProduct Stilbene Dimers / Oligomers (Tars) Sulfene->SideProduct  Self-Reaction (Dimerization)   Hydrolysis Sulfonic Acid (Water reaction) Sulfene->Hydrolysis  Trace H2O  

Caption: Mechanistic competition between direct substitution (Green) and sulfene-mediated decomposition (Red). High temperatures and strong hindered bases favor the red path.

Part 3: Experimental Protocols

Protocol A: The "Schotten-Baumann" Method (Recommended)

Best for: Primary/Secondary amines, amino acids, and robust substrates. Minimizes sulfene dimerization by keeping the base in the aqueous phase.

Reagents:

  • Substrate: [4-(Difluoromethyl)phenyl]methanesulfonyl chloride (1.0 equiv)

  • Amine: 1.0 – 1.1 equiv[2]

  • Solvent: Dichloromethane (DCM) or THF[2]

  • Base: 10% Aqueous

    
     or Saturated 
    
    
    

Procedure:

  • Preparation: Dissolve the amine (1.0 equiv) in DCM (

    
     concentration).
    
  • Biphasic Setup: Add an equal volume of 10% aqueous

    
     to the reaction flask. Vigorously stir to create an emulsion.
    
  • Cooling: Cool the mixture to

    
     using an ice bath.
    
  • Addition: Dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 15–20 minutes.

    • Why: Slow addition ensures the sulfonyl chloride is immediately trapped by the amine before it can interact with excess base to form sulfenes.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine), then Brine. Dry over

    
     and concentrate.
    
Protocol B: Anhydrous Low-Temperature Method

Best for: Water-sensitive amines, valuable intermediates, or when solubility issues preclude aqueous conditions.

Reagents:

  • Substrate: [4-(Difluoromethyl)phenyl]methanesulfonyl chloride (1.0 equiv)

  • Amine: 1.0 – 1.1 equiv[2]

  • Base: Pyridine (Preferred) or Triethylamine (TEA)

  • Solvent: Anhydrous DCM or THF

Procedure:

  • Dissolution: Dissolve the amine (1.1 equiv) and Base (1.2 equiv Pyridine or 1.1 equiv TEA) in anhydrous DCM under Nitrogen/Argon.

  • Critical Cooling: Cool the solution to

    
     to 
    
    
    
    .
    • Note: Do not run this at room temperature. The

      
       of the benzylic protons makes them liable to deprotonation by TEA at RT.
      
  • Controlled Addition: Dissolve the sulfonyl chloride in DCM. Add it slowly (dropwise) to the amine/base mixture.

    • Causality: By having the amine present in excess during the addition, any sulfene formed is statistically more likely to be trapped by the amine than to find another sulfene molecule to dimerize with.

  • Quench: Once TLC indicates consumption of the chloride, quench with 0.5M HCl or saturated

    
    .
    

Part 4: Optimization & Troubleshooting Data

Table 1: Base Selection Guide

Base

(Conj. Acid)
Risk of Sulfene?Recommendation
Pyridine 5.2LowExcellent. Weak enough to minimize deprotonation of the

-CH2, strong enough to scavenge HCl.

(aq)
10.3LowExcellent. Biphasic conditions physically separate the base from the reactive intermediate.
Triethylamine (TEA) 10.75HighUse with Caution. Must use at

. High risk of stilbene formation if added too fast.
DIPEA (Hünig's Base) 11.0HighAvoid. Steric bulk prevents nucleophilic trapping but promotes elimination (sulfene formation).
NaOH / KOH 15.7Very HighAvoid. Will rapidly hydrolyze the chloride to the sulfonic acid.

Troubleshooting Matrix:

ObservationDiagnosisCorrective Action
Low Yield + White Precipitate (Insoluble) Sulfene DimerizationThe base was too strong or temperature too high. Switch to Pyridine or Schotten-Baumann (Protocol A).
Low Yield + Acidic Aqueous Layer HydrolysisWater entered the anhydrous reaction, or the biphasic reaction was too slow. Ensure rapid stirring.
Dark/Black Reaction Mixture DecompositionTemperature too high. Maintain strict

control.
Loss of

group
DefluorinationUnlikely with amine bases. Avoid organolithiums or strong alkoxides which can attack the

.

Part 5: Workflow Visualization (Protocol B)

ProtocolWorkflow Step1 Step 1: Dissolve Amine + Base Solvent: Anhydrous DCM Atmosphere: N2/Argon Step2 Step 2: Cool to -10°C to 0°C (Critical Control Point) Step1->Step2 Step3 Step 3: Dropwise Addition of Sulfonyl Chloride Solution Step2->Step3 Maintain Temp Step4 Step 4: Monitor TLC (Usually < 2 hours) Step3->Step4 Step5 Step 5: Acidic Quench (HCl) Remove Pyridine/Amine salts Step4->Step5 Upon Completion

Caption: Step-by-step workflow for anhydrous synthesis. Temperature control at Step 2 is the single most critical factor.

References

  • Organic Syntheses, Coll.[3] Vol. 1, p. 84 (1941). Phenylmethanesulfonyl Chloride (Benzylsulfonyl Chloride) Synthesis and Reactivity.

  • King, J. F., et al. (1991). The Mechanism of Hydrolysis and Aminolysis of Sulfonyl Chlorides: The Sulfene Pathway. Canadian Journal of Chemistry, 69(1), 1-12.

  • BenchChem Application Note. Synthesis of Sulfonamides: General Protocols and Troubleshooting.

  • Prakash, G. K. S., & Hu, J. (2018). The Difluoromethyl Group as a Masked Nucleophile and Bioisostere. Journal of the American Chemical Society. (Discusses stability of Ar-CF2H).

  • Sigma-Aldrich (Merck) Technical Bulletin. Handling of Sulfonyl Chlorides: Stability and Reactivity Guide.

Sources

Application Notes & Protocols: Leveraging [4-(Difluoromethyl)phenyl]methanesulfonyl Chloride in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Bifunctional Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for generating high-quality leads, complementing traditional high-throughput screening by building potent ligands from smaller, more efficient building blocks.[1][2] This approach screens low-molecular-weight compounds (<300 Da) that, despite typically weak affinity, exhibit high ligand efficiency.[3][4] These initial hits serve as starting points for rational, structure-guided optimization into potent, drug-like molecules.[5]

Within the FBDD paradigm, the use of covalent fragments has gained significant traction, particularly for tackling challenging targets previously deemed "undruggable."[6][7] Covalent fragments incorporate a reactive electrophile, or "warhead," designed to form a stable bond with a nucleophilic amino acid residue on the target protein, offering enhanced potency, prolonged duration of action, and the ability to probe shallow or allosteric binding sites.[7][8]

This guide focuses on a fragment of particular strategic value: [4-(Difluoromethyl)phenyl]methanesulfonyl chloride . This compound is not merely a reactive electrophile; it is a bifunctional tool designed to maximize the chances of a successful FBDD campaign. It combines two key features:

  • The Difluoromethyl (CF2H) Moiety: A feature of growing importance in medicinal chemistry, the CF2H group acts as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups.[9][10] Crucially, it can function as a lipophilic hydrogen bond donor, a rare property that can forge specific, affinity-enhancing interactions within a protein's binding site.[9][10][11]

  • The Methanesulfonyl Chloride (-CH₂SO₂Cl) Warhead: This group is a moderately reactive electrophile capable of forming covalent sulfonamide or sulfonate ester bonds with nucleophilic residues such as lysine or serine/threonine, respectively.[12] Its reactivity profile is crucial for enabling covalent modification under physiological conditions without being indiscriminately reactive.

This document provides a comprehensive overview of the properties of [4-(Difluoromethyl)phenyl]methanesulfonyl chloride and detailed protocols for its application in a covalent FBDD workflow, from initial screening to hit validation and optimization.

Part 1: Physicochemical Profile and Rationale for Use

The efficacy of a fragment is dictated by its physicochemical properties. Understanding these properties is paramount to designing effective experiments and interpreting results.

Key Molecular Attributes
PropertyValue / DescriptionRationale for Importance in FBDD
Molecular Weight ~242.65 g/mol Complies with the "Rule of Three" for fragments (<300 Da), ensuring higher probability of binding and better sampling of chemical space.[6]
Structure The phenyl ring provides a rigid scaffold and well-defined vectors for future fragment growth and optimization.
Difluoromethyl (CF2H) Group Lipophilic Hydrogen Bond DonorThis group can form specific, non-covalent interactions with hydrogen bond acceptors (e.g., backbone carbonyls, Asp/Glu side chains), providing an anchor point and enhancing binding affinity.[11] Its inclusion also improves metabolic stability compared to analogous methyl or hydroxyl groups.[10][13]
Methanesulfonyl Chloride Warhead Moderately Reactive ElectrophileThe sulfonyl chloride is reactive towards strong nucleophiles like the ε-amino group of lysine or the hydroxyl groups of serine and threonine. This reactivity is sufficient for covalent bond formation but generally lower than that of, for example, acrylamides, which can reduce the risk of off-target reactivity.[7][12]
Calculated LogP ~2.0-2.5An appropriate lipophilicity ensures sufficient solubility for screening while allowing for membrane permeability and favorable binding interactions.
Mechanism of Covalent Modification

The primary utility of this fragment lies in its ability to covalently label nucleophilic amino acid residues. The sulfonyl chloride is an electrophilic center that readily reacts with nucleophiles present on a protein surface. The most common target is the side chain of a lysine residue.

Caption: High-level workflow for a covalent FBDD campaign.

Protocol 1: Fragment Handling, Library Preparation, and QC

Scientific Rationale: Proper handling and quality control are critical first steps. Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid. Ensuring the integrity and concentration of the stock solution is essential for reproducible results.

Materials:

  • [4-(Difluoromethyl)phenyl]methanesulfonyl chloride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Low-binding microplates and tubes

  • LC-MS system for quality control

Procedure:

  • Handling and Storage (Safety First):

    • Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Sulfonyl chlorides are corrosive and lachrymatory. [14] * Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C and protected from moisture.

  • Stock Solution Preparation:

    • Allow the vial of the fragment to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a high-concentration stock solution (e.g., 100 mM) by dissolving the required mass of the fragment in anhydrous DMSO.

    • Scientist's Note: DMSO is hygroscopic. Using a fresh, sealed bottle of anhydrous grade DMSO is crucial to minimize hydrolysis of the sulfonyl chloride.

    • Aliquot the stock solution into small, single-use volumes in low-binding tubes and store at -20°C or -80°C under inert gas. Avoid repeated freeze-thaw cycles.

  • Quality Control (QC) of Stock Solution:

    • Immediately after preparation, and periodically for stability assessment, perform a QC check.

    • Dilute an aliquot of the stock solution into a suitable solvent (e.g., acetonitrile/water) and analyze by LC-MS.

    • Validation Checkpoint: Verify the presence of the parent compound by its expected mass-to-charge ratio (m/z). Check for the presence of the corresponding sulfonic acid hydrolysis product. The purity of the sulfonyl chloride should be >95% for use in screening.

Protocol 2: Primary Screening via Intact Protein Mass Spectrometry

Scientific Rationale: Intact protein mass spectrometry (MS) is the gold standard for primary screening of covalent fragments. [8]It provides direct and unambiguous evidence of covalent bond formation by detecting the mass increase of the target protein corresponding to the mass of the bound fragment. This method is highly sensitive and avoids potential artifacts associated with indirect activity-based assays. [15] Materials:

  • Purified target protein of interest (>95% purity) in a suitable buffer (e.g., HEPES or PBS, pH 7.4). Avoid buffers containing primary amines like Tris.

  • Fragment stock solution (from Protocol 1).

  • Quenching solution (e.g., 1% formic acid or a solution of a high-concentration nucleophile like glutathione).

  • LC-MS system capable of intact protein analysis (e.g., Q-TOF or Orbitrap).

Procedure:

  • Reaction Setup:

    • In a low-binding microplate, prepare the reaction mixtures. Include the following controls:

      • Protein Only: Target protein in buffer (negative control).

      • Protein + DMSO: Target protein with DMSO equivalent to the fragment condition (vehicle control).

      • Test Condition: Target protein incubated with the fragment (e.g., at 100-200 µM final concentration).

    • Scientist's Note: The optimal protein concentration is typically 1-10 µM. This should be optimized based on the sensitivity of the mass spectrometer.

  • Incubation:

    • Initiate the reaction by adding the fragment stock solution to the protein solution.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours). The incubation time may require optimization.

  • Quenching:

    • Stop the reaction by adding the quenching solution. Acidification (e.g., with formic acid) will denature the protein and halt further reaction.

  • LC-MS Analysis:

    • Desalt the protein sample using an online desalting column or other appropriate method to remove non-volatile salts.

    • Elute the protein into the mass spectrometer and acquire the mass spectrum over the relevant m/z range.

    • Deconvolute the resulting spectrum to obtain the zero-charge mass of the protein.

  • Data Analysis:

    • Compare the deconvoluted mass from the Test Condition with the Vehicle Control .

    • Hit Identification: A mass shift corresponding to the molecular weight of the fragment minus HCl (242.65 - 36.46 = 206.19 Da ) indicates a successful covalent binding event.

Protocol 3: Hit Validation and Site of Modification Mapping

Scientific Rationale: A positive result from the primary screen is a putative hit. It must be validated to identify the specific amino acid residue that has been modified. This is achieved through "bottom-up" proteomics, where the modified protein is digested into smaller peptides, which are then analyzed by tandem mass spectrometry (LC-MS/MS) to pinpoint the modification site. [16]This step confirms the binding is not non-specific and provides crucial structural information for optimization.

Materials:

  • Covalently modified protein sample from a scaled-up version of Protocol 2.

  • Denaturant (e.g., Urea), reducing agent (e.g., DTT), and alkylating agent (e.g., iodoacetamide).

  • Sequencing-grade protease (e.g., Trypsin).

  • LC-MS/MS system (e.g., Q-Exactive, Orbitrap, or similar high-resolution instrument).

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer, Byonic).

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the modified protein sample (and a vehicle control sample) in a high concentration of urea (e.g., 8 M).

    • Reduce disulfide bonds by adding DTT and incubating.

    • Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

  • Proteolytic Digestion:

    • Dilute the urea concentration to <1 M to ensure protease activity.

    • Add trypsin and incubate overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.

  • LC-MS/MS Analysis (Peptide Mapping):

    • Inject the digested peptide mixture onto the LC-MS/MS system.

    • Peptides are separated by reverse-phase chromatography and electrosprayed into the mass spectrometer.

    • The instrument will perform a "data-dependent acquisition," where it measures the accurate mass of the eluting peptides (MS1 scan) and then selects the most intense ions for fragmentation, acquiring their fragment ion spectra (MS2 scan).

  • Data Analysis:

    • Use proteomics software to search the acquired MS/MS data against the known sequence of the target protein.

    • Crucially, include a variable modification in the search parameters corresponding to the mass of the bound fragment (+206.19 Da ) on all potential nucleophilic residues (K, S, T, Y, H, C).

    • Validation Checkpoint: The software will identify the specific peptide containing the mass modification and, based on the fragmentation pattern in the MS2 spectrum, pinpoint the exact amino acid residue that carries the +206.19 Da adduct. This provides definitive evidence of the binding site.

Part 3: Strategy for Hit-to-Lead Optimization

With a validated hit and a known binding site, the fragment can be elaborated into a more potent lead compound. The structure of [4-(Difluoromethyl)phenyl]methanesulfonyl chloride provides clear vectors for optimization.

Caption: Illustrative strategy for fragment growth and optimization.

Key Optimization Strategies:

  • Fragment Growing: Use computational modeling and the structural information from the binding site identification to design new analogues. [5]Add functionality to the phenyl ring at the ortho- or meta-positions to extend into adjacent pockets and form new, favorable interactions, thereby increasing affinity and selectivity.

  • Linker Modification: The methylene (-CH₂-) linker can be modified. For example, incorporating stereochemistry could orient the phenyl ring into a more favorable conformation.

  • Warhead Reactivity Tuning: If the initial fragment is too reactive or not reactive enough, the sulfonyl chloride can be replaced. A sulfonyl fluoride, for example, is often more stable and selectively reactive with serine and lysine. Alternatively, converting it to a sulfonamide can remove reactivity entirely, allowing for exploration of non-covalent binding modes.

Conclusion

[4-(Difluoromethyl)phenyl]methanesulfonyl chloride is a highly valuable tool for covalent fragment-based drug discovery. Its bifunctional nature—combining the unique hydrogen-bonding capabilities of the difluoromethyl group with the covalent reactivity of the sulfonyl chloride—provides a robust starting point for tackling even the most challenging protein targets. The systematic workflow presented here, centered on direct mass spectrometric detection and validation, offers a reliable and efficient path from initial screen to a validated, structurally-defined hit, accelerating the journey toward novel therapeutic agents.

References

  • Jia, R., Wang, X., & Hu, J. (2021).
  • Lerner, C., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]

  • Schröder, J., et al. (2011). Route to three-dimensional fragments using diversity-oriented synthesis. Proceedings of the National Academy of Sciences. [Link]

  • Google Patents. (2007). CN100335486C - Preparation method of [(phenyl sulfonyl) difluoro methyl] trimethyl silane.
  • Georganics. (2011). [4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL CHLORIDE Safety Data Sheet. [Link]

  • Keeley, A., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology. [Link]

  • Wang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... Molecules. [Link]

  • Shraga, A., et al. (2023). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Neuroscience. [Link]

  • Evotec. (2025). Advancing Drug Discovery With Covalent Fragment Screening. Evotec. [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl cyanide. Organic Syntheses Procedure. [Link]

  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • IRBM. (2025). Optimized Covalent Fragment Library for Drug Discovery. IRBM Medicinal Chemistry. [Link]

  • Miller, M. B., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2023). Difluoromethanesulfonyl Chloride: A Versatile Chemical Compound for Various Industries. [Link]

  • Cresset Group. (2023). Identify novel compounds and increase the diversity of your ligand modifications using fragment-based drug discovery. [Link]

  • Manta, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Flanagan, M. E., & Flanagan, J. U. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. [Link]

  • Quick Company. (n.d.). "A Process For Preparation Of Difluoromethane Sulphonyl Chloride". Quick Company Patent Information. [Link]

  • University of Münster. (2024). Chemists develop new method for introducing fluorinated components into molecules. News Release. [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Wechem. (2025). Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. [Link]

  • Drug Target Review. (2021). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. [Link]

Sources

Application Note: Synthesis of Sulfonate Esters using 4-Difluoromethylbenzylsulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The incorporation of the difluoromethyl (


)  group is a high-value strategy in modern medicinal chemistry. Acting as a lipophilic bioisostere for hydroxyl (

) or thiol (

) groups, it functions as a hydrogen bond donor while significantly modulating metabolic stability and membrane permeability (the "Magic Methyl" effect).

This guide details the synthesis of sulfonate esters using 4-difluoromethylbenzylsulfonyl chloride . Unlike standard tosylations, this reaction is mechanistically complex due to the acidity of the benzylic protons, which is enhanced by the electron-withdrawing


 group. This protocol addresses the competition between direct nucleophilic substitution  and the sulfene elimination-addition  pathway, ensuring high yields and purity.

Mechanistic Insight: The "Sulfene" Trap

To ensure reproducibility, researchers must understand that benzylsulfonyl chlorides do not react solely via the simple


-type mechanism seen with tosyl chlorides.
The Bifurcated Pathway

The reaction proceeds through two competing mechanisms determined by the base used and the reaction temperature:

  • Path A: Direct Substitution (

    
    -like).  The alcohol attacks the sulfur atom directly (often assisted by a nucleophilic catalyst like pyridine). This is the preferred pathway for minimizing side reactions.
    
  • Path B: Sulfene Intermediate (

    
    ).  A strong base deprotonates the benzylic position, eliminating chloride to form a transient sulfene  (
    
    
    
    ). The alcohol then adds across the sulfene double bond.

Critical Factor: The 4-difluoromethyl group is electron-withdrawing (


), significantly increasing the acidity of the benzylic protons compared to unsubstituted benzylsulfonyl chloride. This makes Path B  highly favorable in the presence of triethylamine (

), potentially leading to stilbene byproducts (dimerization) or oligomers if not controlled.
Mechanistic Diagram

The following diagram illustrates the competing pathways and the decision logic for condition selection.

G Start 4-Difluoromethylbenzyl sulfonyl chloride Base_Weak Weak Base (Pyridine) Start->Base_Weak Preferred Base_Strong Strong Base (Et3N/DIPEA) Start->Base_Strong Caution Intermediate_N Sulfonyl-Pyridinium Complex (Active) Base_Weak->Intermediate_N Nu. Catalysis Intermediate_S Sulfene Intermediate (Ar-CH=SO2) Base_Strong->Intermediate_S Elimination (-HCl) Product Sulfonate Ester (Target) Intermediate_N->Product + R-OH Intermediate_S->Product + R-OH (Trapping) Side_Product Stilbene Dimers / Oligomers Intermediate_S->Side_Product No Alcohol / Slow Addn

Figure 1: Mechanistic bifurcation showing the risk of sulfene-mediated dimerization when using strong bases.

Experimental Protocols

Protocol A: Pyridine-Mediated Synthesis (Recommended)

Best for: Primary and secondary alcohols, scale-up reactions. Rationale: Pyridine acts as both solvent and nucleophilic catalyst, forming a reactive N-sulfonylpyridinium salt. It is not basic enough to rapidly deprotonate the benzylic position at


, favoring the cleaner direct substitution pathway.

Reagents:

  • Alcohol Substrate (

    
     equiv)
    
  • 4-Difluoromethylbenzylsulfonyl chloride (

    
     equiv)
    
  • Pyridine (anhydrous,

    
     - 
    
    
    
    volumes)
  • Optional: DMAP (

    
     equiv) for sterically hindered alcohols.
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Solubilization: Dissolve the Alcohol in anhydrous Pyridine. Cool the solution to

    
      in an ice bath.
    
  • Addition: Dissolve 4-difluoromethylbenzylsulfonyl chloride in a minimal amount of dry DCM (optional, if solid addition is difficult). Add this solution dropwise to the alcohol mixture over 15 minutes.

    • Note: The solution may turn slight yellow. Darkening indicates decomposition/sulfene polymerization.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (Target ester usually has higher 
    
    
    
    than alcohol).
  • Quench: Pour the reaction mixture into ice-cold

    
     (excess) to neutralize pyridine and quench unreacted sulfonyl chloride.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Sat. 
    
    
    
    (to remove sulfonic acid byproducts) and Brine.
  • Drying: Dry over

    
     and concentrate in vacuo.
    
Protocol B: "Sulfene-Trap" Method (Low Temperature)

Best for: Acid-sensitive substrates, highly hindered alcohols, or when pyridine removal is difficult. Rationale: Deliberately generates the reactive sulfene using


 but traps it immediately with the alcohol at low temperature to prevent dimerization.

Reagents:

  • Alcohol Substrate (

    
     equiv)
    
  • 4-Difluoromethylbenzylsulfonyl chloride (

    
     equiv)
    
  • Triethylamine (

    
    ) (
    
    
    
    equiv)[1]
  • Dichloromethane (

    
    ) (anhydrous)[1]
    

Step-by-Step Procedure:

  • Preparation: Dissolve the Alcohol and

    
      in anhydrous DCM. Cool to 
    
    
    
    (acetone/dry ice bath).
    • Critical: Low temperature is essential to stabilize the sulfene and prevent side reactions.

  • Addition: Add a solution of 4-difluoromethylbenzylsulfonyl chloride in DCM dropwise over 20–30 minutes.

  • Reaction: Stir at

    
     for 1 hour. Allow the mixture to warm slowly to 
    
    
    
    over 2 hours.
  • Workup: Quench with water. Separate layers. Wash organic layer with

    
     (to remove amine), Sat. 
    
    
    
    , and Brine.

Data Summary & Comparison

ParameterProtocol A (Pyridine)Protocol B (Et3N/DCM)
Mechanism Direct Substitution (

-like)
Sulfene Addition (

)
Primary Risk Pyridine removal during workupStilbene formation (dimerization)
Temp Control


Substrate Scope General purpose (Primary/Secondary)Hindered / Acid-sensitive
Yield (Typical) 85-95%70-85%

Troubleshooting & Quality Control

Analytical Markers
  • 1H NMR: Look for the benzylic protons (

    
    ).
    
    • Reagent: Singlet around

      
      .
      
    • Product: Singlet typically shifts upfield to

      
      .
      
    • Difluoromethyl:[2][3] Triplet (

      
      ) around 
      
      
      
      .
  • TLC: Sulfonate esters are UV active and typically less polar than the starting alcohol.

Common Issues
  • Problem: Low yield, presence of insoluble white solid.

    • Cause: Hydrolysis of the sulfonyl chloride due to wet solvents.[1][4]

    • Fix: Redistill pyridine/DCM or use molecular sieves. Ensure chloride reagent is white/crystalline (yellow/oil indicates decomposition).

  • Problem: "Doublet" appearing in the benzylic region of NMR.

    • Cause: Formation of

      
      -chlorinated side products or stilbene derivatives via uncontrolled sulfene.
      
    • Fix: Switch to Protocol A (Pyridine) or lower the temperature in Protocol B.

References

  • King, J. F., & Durst, T. (1965).[5] Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Journal of the American Chemical Society, 87(24), 5684–5692.

  • Geri, J. B., et al. (2018).[2] The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404-9408.[2]

  • Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Organic Syntheses. (1921). Benzenesulfonyl chloride.[5][7] Organic Syntheses, Coll.[7] Vol. 1, p.84.

Sources

The Strategic Introduction of the Difluoromethyl Group Using Sulfonyl Chloride Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Difluoromethyl Group in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing their metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, the difluoromethyl (CF2H) group holds a privileged position. It acts as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl and thiol groups, offering a unique combination of properties that can enhance the pharmacological profile of a molecule.[1][2] The development of robust and versatile methods for the introduction of the CF2H moiety is therefore of paramount importance to researchers in drug development. This guide provides an in-depth overview and detailed protocols for the introduction of the difluoromethyl group via sulfonyl chloride-based reagents, with a particular focus on radical-mediated pathways.

Core Chemistry: Harnessing the Power of the Difluoromethyl Radical

The use of sulfonyl chlorides, particularly difluoromethylsulfonyl chloride (HCF2SO2Cl) and its derivatives, has emerged as a powerful strategy for the generation of the difluoromethyl radical (•CF2H).[3] These methods are often characterized by their mild reaction conditions and excellent functional group tolerance, making them highly attractive for late-stage functionalization of complex molecules.

The central principle of this methodology lies in the single-electron reduction of the sulfonyl chloride. This process leads to the cleavage of the SO2–Cl bond, generating a difluoromethyl radical and a sulfite anion. This radical species is then free to engage in a variety of synthetically useful transformations.[3]

Mechanism of Radical Generation

The generation of the difluoromethyl radical from a sulfonyl chloride precursor is typically initiated by a photocatalyst. The process can be summarized as follows:

  • Photoexcitation: A photocatalyst (PC), such as fac-[Ir(ppy)3], absorbs visible light and is excited to a higher energy state (PC*).

  • Single Electron Transfer (SET): The excited photocatalyst (PC*) donates an electron to the difluoromethylsulfonyl chloride (HCF2SO2Cl).

  • Radical Formation: The sulfonyl chloride undergoes dissociative electron capture, cleaving the S-Cl bond to release the difluoromethyl radical (•CF2H), a chloride anion (Cl-), and sulfur dioxide (SO2).

This process is illustrated in the diagram below:

G cluster_initiation Radical Generation PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Visible Light (hν) PC_oxidized Oxidized Photocatalyst (PC⁺) PC_excited->PC_oxidized SET HCF2SO2Cl HCF2SO2Cl Radical_products •CF2H + SO2 + Cl⁻ HCF2SO2Cl->Radical_products e⁻ from PC*

Caption: Generation of the difluoromethyl radical via photocatalysis.

Reagent Selection and Safety Considerations

While difluoromethylsulfonyl chloride (HCF2SO2Cl) is a potent reagent for generating the •CF2H radical, its synthesis involves the use of hazardous elemental chlorine, and the compound itself is volatile.[2] As a result, alternative, more user-friendly reagents have been developed.

Sodium difluoromethanesulfinate (CF2HSO2Na) is a commercially available, stable, and easy-to-handle solid that serves as an excellent precursor to the difluoromethyl radical under photocatalytic conditions.[4][5] Its use obviates the need to handle HCF2SO2Cl directly, enhancing the safety and practicality of the methodology.

Another innovative approach involves the use of a difluoromethylsulfonyl imidazolium salt , which can be synthesized in a multi-step process that avoids tedious purification procedures. This salt can then be converted in situ to the more reactive difluoromethylsulfonyl halide.[2][6]

Safety Precautions:

  • When working with sulfonyl chlorides, always operate in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle volatile reagents with care to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Application & Protocols

The following protocols provide detailed, step-by-step methodologies for key difluoromethylation reactions using sulfonyl-based reagents.

Protocol 1: Photocatalytic Hydrodifluoromethylation of Alkenes

This protocol describes the addition of a difluoromethyl group and a hydrogen atom across a double bond, a transformation of significant synthetic utility.

G start Prepare Reaction Mixture degas Degas with N2/Ar start->degas irradiate Irradiate with Blue LEDs degas->irradiate Stir at RT workup Aqueous Workup irradiate->workup After reaction completion purify Column Chromatography workup->purify product Hydrodifluoromethylated Product purify->product

Caption: General workflow for photocatalytic hydrodifluoromethylation.

Materials:

  • Alkene substrate

  • Sodium difluoromethanesulfinate (CF2HSO2Na)

  • Photocatalyst (e.g., fac-[Ir(ppy)3] or Rose Bengal)[4]

  • Solvent (e.g., DMSO)[4]

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Blue LED light source

  • Standard laboratory glassware for workup and purification

Procedure: [4]

  • To a Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.1 mmol, 1.0 equiv), sodium difluoromethanesulfinate (0.4 mmol, 4.0 equiv), and the photocatalyst (e.g., Rose Bengal, 2-5 mol%).

  • Add the solvent (e.g., DMSO, 1.0 mL).

  • Seal the tube and degas the mixture by bubbling with an inert gas (N2 or Ar) for 10-15 minutes.

  • Place the reaction vessel in front of a blue LED light source and stir at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired hydrodifluoromethylated compound.

Protocol 2: Synthesis of Difluoromethylated Oxindoles via Radical Cascade

This protocol details the synthesis of valuable CF2H-containing oxindoles from N-arylacrylamides through a tandem radical addition/cyclization process.[7][8]

Materials:

  • N-arylacrylamide substrate

  • S-(difluoromethyl)sulfonium salt or difluoromethyl 2-pyridyl sulfone

  • Photocatalyst (e.g., fac-[Ir(ppy)3])

  • Solvent (e.g., acetonitrile)

  • Schlenk tube

  • Magnetic stirrer

  • Visible light source (e.g., blue LEDs)

Procedure: [7]

  • In a Schlenk tube, dissolve the N-arylacrylamide (1.0 equiv) and the difluoromethylating reagent (e.g., S-(difluoromethyl)sulfonium salt, 2.0 equiv) in the chosen solvent.

  • Add the photocatalyst (e.g., fac-[Ir(ppy)3], 1-5 mol%).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the tube with an inert atmosphere (N2 or Ar).

  • Irradiate the mixture with a visible light source while stirring at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • After the reaction is complete, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the desired difluoromethylated oxindole.

Substrate Scope and Functional Group Tolerance

The radical difluoromethylation methods employing sulfonyl chloride-based reagents generally exhibit a broad substrate scope and good tolerance for various functional groups.

Substrate ClassFunctional Group ToleranceTypical YieldsReferences
Alkenes (styrenes, aliphatic)Esters, ethers, amides, halides, boronic estersModerate to High[2][3]
N-ArylacrylamidesHalogens (F, Cl, Br), esters, nitriles, ethersGood to Excellent[7][8]
HeterocyclesWide range of N-containing heterocyclesModerate to Excellent[4]

This wide tolerance makes these methods particularly suitable for the late-stage functionalization of complex molecules, a critical step in drug discovery and development.[3]

Conclusion

The introduction of the difluoromethyl group via sulfonyl chloride reagents, particularly through photocatalytic radical generation, represents a powerful and versatile tool for medicinal and synthetic chemists. The mild reaction conditions, broad substrate scope, and the availability of safer, easier-to-handle reagents like sodium difluoromethanesulfinate have made these methods increasingly accessible. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this cutting-edge chemistry in their pursuit of novel and improved therapeutic agents.

References

  • Zhang, W., Lin, J.-H., Wu, W., Cao, Y.-C., & Xiao, J.-C. (2022). Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes. Organic Letters, 24(42), 7611–7616. [Link]

  • Dolbier, W. R., Jr. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6993-7035. [Link]

  • A process for preparation of difluoromethane sulphonyl chloride. (n.d.). Quick Company. Retrieved February 23, 2026, from [Link]

  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]

  • Wang, C., et al. (2023). Visible-light photoredox-catalyzed radical aryldifluoromethylation of N-arylacrylamides with S-(difluoromethyl)sulfonium salt. PubMed. [Link]

  • Pan, X., et al. (2018). Introduction of Difluoromethyl Through Radical Pathways. ResearchGate. [Link]

  • Li, X., et al. (2020). Synthesis of difluoromethylated 2-oxindoles and quinoline-2,4-diones via visible light-induced tandem radical cyclization of N-arylacrylamides. Organic & Biomolecular Chemistry. [Link]

  • Zhang, W., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 577. [Link]

  • Xiao, Y.-L., & Zhang, X. (2017). Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het). Wiley-VCH. [Link]

  • Photochemical difluoromethylation of alkynes: synthesis of CF2H-substituted seven-membered dioxodibenzothiazepines and dibenzazepines. (2019). Organic Chemistry Frontiers. [Link]

  • Zhang, W., et al. (2020). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society, 142(4), 1948-1956. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Reaction Chemistry & Engineering. [Link]

  • CN106699615A - Preparation process of trifluoromethyl sulfinyl chloride. (n.d.).
  • Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. (2022). Organic Process Research & Development, 26(3), 693-700. [Link]

  • Arai, Y., et al. (2015). Oxydifluoromethylation of Alkenes by Photoredox Catalysis: Simple Synthesis of CF2H-Containing Alcohols. Angewandte Chemie International Edition, 55(3), 1159-1163. [Link]

  • Matyjaszewski, K., et al. (2021). Metal-free atom transfer radical polymerization with ppm catalyst loading under sunlight. Nature Communications, 12(1), 353. [Link]

  • Atom Transfer Radical Addition to Alkenes using Fukuzumi Photocatalyst for Regioselective Functionalization of Quinoxalin-2(1H)-ones. (2023). ChemRxiv. [Link]

  • Zhang, Y., et al. (2024). Metal-free photocatalysts with charge-transfer excited states enable visible light-driven atom transfer radical polymerization. Chemical Communications. [Link]

Sources

Microwave-Assisted Synthesis Using [4-(Difluoromethyl)phenyl]methanesulfonyl Chloride: A Strategic Tool for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for Researchers

Abstract: The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry. The difluoromethyl (CF2H) group, in particular, has emerged as a critical pharmacophore due to its unique ability to serve as a bioisostere for hydroxyl and thiol groups, enhancing metabolic stability and target affinity.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of [4-(Difluoromethyl)phenyl]methanesulfonyl chloride, a key building block for introducing this valuable moiety. We focus on microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times, improve yields, and facilitate the rapid generation of compound libraries for screening and lead optimization.

The Strategic Value of the Difluoromethyl (CF2H) Group in Medicinal Chemistry

The utility of [4-(Difluoromethyl)phenyl]methanesulfonyl chloride is fundamentally derived from the advantageous physicochemical properties of the CF2H group. Unlike the more common trifluoromethyl (CF3) group, the CF2H moiety possesses a unique blend of characteristics that medicinal chemists can leverage.[3]

  • Lipophilic Hydrogen Bond Donor: The CF2H group contains an acidic proton, allowing it to act as a weak hydrogen bond donor. This enables it to function as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities, which are common pharmacophores involved in drug-target interactions.[1][2][4] This can maintain or enhance binding affinity while introducing other favorable properties.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the CF2H group highly resistant to oxidative metabolism.[3] Replacing a metabolically vulnerable group (like a benzylic alcohol) with a difluoromethyl analog can extend a compound's half-life and improve its pharmacokinetic profile.[5]

  • Modulation of Physicochemical Properties: The introduction of the CF2H group increases lipophilicity, which can improve a molecule's ability to permeate cell membranes and enhance bioavailability.[2] This strategic modification allows for the fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Reagent Profile: [4-(Difluoromethyl)phenyl]methanesulfonyl Chloride

This reagent is a powerful electrophile designed for the efficient transfer of the [4-(Difluoromethyl)phenyl]methylsulfonyl group to a variety of nucleophiles.

PropertyValue
Chemical Structure (Structure to be depicted)
IUPAC Name [4-(Difluoromethyl)phenyl]methanesulfonyl chloride
Molecular Formula C₈H₇ClF₂O₂S
CAS Number Not broadly available; structural analog CAS: 103360-04-9[6][7]
Appearance Colorless to pale yellow liquid or low-melting solid
Primary Reactivity Electrophilic sulfonylating agent

Handling and Safety Precautions:

Sulfonyl chlorides are reactive and hazardous compounds that require careful handling in a well-ventilated chemical fume hood.[8][9]

  • Moisture Sensitivity: The reagent reacts violently with water and moisture to release corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[10] All glassware must be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are mandatory.

  • Corrosivity and Toxicity: It is a lachrymator and corrosive to skin, eyes, and the respiratory tract.[8] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is essential.

  • Quenching: Spills and residual reagent should be quenched carefully with a saturated solution of sodium bicarbonate or another suitable base.[8]

The Power of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis is a transformative technology that utilizes microwave energy to heat reactions directly and efficiently. Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave heating occurs through the interaction of the electromagnetic field with polar molecules in the reaction mixture.[11][12]

The two primary mechanisms of microwave heating are:

  • Dipolar Rotation: Polar molecules, such as the reaction solvent or reagents, attempt to align with the rapidly oscillating electric field of the microwave. This rapid reorientation generates friction, leading to instantaneous and uniform heating of the entire sample volume.[12]

  • Ionic Conduction: If ions are present, they will oscillate back and forth in the electric field, colliding with other molecules and generating heat through resistance.[12]

This direct heating mechanism provides several key advantages:

  • Drastically Reduced Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[13][14]

  • Improved Yields and Purity: The rapid and uniform heating often minimizes the formation of side products that can occur during prolonged exposure to high temperatures.[12]

  • Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.

MAOS_vs_Conventional cluster_0 Conventional Heating (Slow Conduction) cluster_1 Microwave-Assisted Heating (Direct Interaction) Source Heat Source (Oil Bath) Vessel Reaction Vessel Wall Source->Vessel Heat Transfer Mixture Reaction Mixture (Uneven Heating) Vessel->Mixture Heat Transfer MW_Source Microwave Source (Magnetron) MW_Mixture Reaction Mixture (Instant, Uniform Heating) MW_Source->MW_Mixture Direct Energy Transfer

Figure 1: Comparison of Conventional vs. Microwave Heating Mechanisms.

Core Application: Microwave-Assisted Sulfonamide Synthesis

The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and fundamental transformation in medicinal chemistry. The resulting sulfonamides are a privileged scaffold found in numerous approved drugs.

Figure 2: General scheme for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of a sulfonamide using a representative secondary amine (morpholine).

Equipment:

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a stir bar

  • Standard laboratory glassware for work-up

Reagents:

  • [4-(Difluoromethyl)phenyl]methanesulfonyl chloride (1.0 eq)

  • Morpholine (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) (3-5 mL)

Procedure:

  • Vial Preparation: To a clean, dry 10 mL microwave vial containing a magnetic stir bar, add [4-(Difluoromethyl)phenyl]methanesulfonyl chloride (e.g., 258 mg, 1.0 mmol).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (4 mL). Stir to dissolve. Add the amine (morpholine, 104 mg, 1.2 mmol) followed by the base (DIPEA, 194 mg, 1.5 mmol).

  • Vial Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:

    • Temperature: 100 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (up to 200 W)

    • Stirring: High

  • Work-up: After the reaction is complete and the vial has cooled to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and finally with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure sulfonamide.

Representative Results & Scope

This microwave protocol is broadly applicable to a range of primary and secondary amines. Reaction conditions may require minor optimization for less nucleophilic amines (e.g., anilines).

EntryAmineTemperature (°C)Time (min)Representative Yield (%)
1Morpholine10010>95%
2Piperidine10010>95%
3Benzylamine1201590-95%
4Aniline1402080-88%
5tert-Butylamine1202575-85%

Troubleshooting and Field-Proven Insights

IssueProbable CauseRecommended Solution
Low or No Product Formation 1. Hydrolysis of sulfonyl chloride. 2. Poorly nucleophilic amine.1. Ensure strictly anhydrous conditions. 2. Increase temperature, reaction time, or use a stronger, non-nucleophilic base like DBU.
Major Byproduct is Sulfonic Acid Presence of water in reagents or solvent.Use freshly opened anhydrous solvents. Dry amines over molecular sieves or KOH if necessary.
Reaction Does Not Reach Set Temp Poor microwave absorption.Add a small amount of a polar, high-boiling solvent (e.g., DMF) or an ionic liquid to improve coupling with the microwave field.
Product is Difficult to Purify Excess amine or base present.Perform the recommended acidic and basic washes during work-up to remove unreacted starting materials before chromatography.

Conclusion

[4-(Difluoromethyl)phenyl]methanesulfonyl chloride is a valuable synthetic tool for introducing the medicinally important difluoromethylphenyl motif. When combined with the speed and efficiency of microwave-assisted synthesis, this reagent allows for the rapid and high-yield production of sulfonamides and other derivatives. The protocols and insights provided herein offer a robust starting point for researchers in drug discovery and development to accelerate their synthetic campaigns and explore new chemical space.

References

  • Ferreira, B. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link][3]

  • Wang, L. et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... PMC. [Link][2]

  • Lin, G. et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry - ACS Publications. [Link][4]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry. [Link][15]

  • Makriyannis, A. et al. (n.d.). Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides. PMC - NIH. [Link][16]

  • Hoffman, R. V. (1990). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. [Link][8]

  • Vrijland, M. S. A. (1977). SULFONYL CYANIDES: METHANESULFONYL CYANIDE. Organic Syntheses. [Link][9]

  • Kumar, A. (n.d.). A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link][11]

  • Slideshare. (n.d.). Microwave assisted reactions. [Link][17]

  • Charde, M. (n.d.). A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. [Link][12]

  • Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFONYL CHLORIDE. [Link][18]

  • International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). [Link][13]

  • Asian Journal of Chemistry. (n.d.). Microwave-Assisted Solvent Free Synthesis of Some 4,6-Dicinnamoyl Resorcinols. [Link][14]

Sources

Troubleshooting & Optimization

Improving yield in reactions with [4-(Difluoromethyl)phenyl]methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [4-(Difluoromethyl)phenyl]methanesulfonyl chloride

A Guide to Improving Yield and Overcoming Challenges in Sulfonylation Reactions

Welcome to the technical support center for [4-(Difluoromethyl)phenyl]methanesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reactions involving this versatile reagent. We will move beyond simple protocols to explore the chemical principles that govern success, helping you troubleshoot effectively and enhance your synthetic outcomes.

The [4-(Difluoromethyl)phenyl]methanesulfonyl chloride reagent is a valuable building block, particularly in medicinal chemistry. The difluoromethyl (CHF₂) group is a bioisostere for hydroxyl and thiol groups, offering modulated lipophilicity and metabolic stability. However, the high reactivity of the sulfonyl chloride functional group, while synthetically useful, presents challenges. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.

Part 1: Reagent Integrity and Handling

The quality and proper handling of your sulfonyl chloride are the foundation of a successful reaction. Due to its high sensitivity to moisture, improper storage or handling is a primary cause of reaction failure.[1][2][3]

Q1: My reaction with [4-(Difluoromethyl)phenyl]methanesulfonyl chloride failed completely. I suspect the reagent is old. How can I assess its quality?

A1: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with ambient moisture to form the corresponding sulfonic acid and hydrogen chloride (HCl).[1] An older bottle, especially one that has been opened multiple times, may be significantly degraded.

  • Visual and Olfactory Inspection: A fresh, high-purity sulfonyl chloride should be a solid or liquid with a sharp, pungent odor. If the material appears clumped, discolored, or has an overwhelmingly acrid smell of HCl, significant hydrolysis has likely occurred.

  • Small-Scale Control Reaction: The most reliable method is to perform a small-scale control reaction with a simple, highly reactive nucleophile like benzylamine under standard conditions. If this "gold-standard" reaction fails, it strongly indicates that the sulfonyl chloride is no longer viable.

  • Analytical Confirmation (NMR): If you have access to NMR spectroscopy, you can take a spectrum of a small sample. The presence of a new, broad peak in the acid region and shifts in the aromatic signals can indicate the formation of the sulfonic acid.

Q2: What are the best practices for storing and handling [4-(Difluoromethyl)phenyl]methanesulfonyl chloride to ensure its longevity?

A2: Strict adherence to anhydrous and inert conditions is critical.[1][3]

  • Storage: Store the reagent in a tightly sealed container, preferably with a PTFE-lined cap. Place this primary container inside a secondary container (such as a desiccator) with a drying agent (e.g., Drierite). Store in a cool, dry, and well-ventilated area away from incompatible materials like water, strong bases, and amines.[2][3][4]

  • Handling: Always handle the reagent under an inert atmosphere (Nitrogen or Argon). Use dry glassware and anhydrous solvents.[1] When dispensing the reagent, do so quickly and reseal the bottle immediately. For frequent use, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere to protect the main stock.

Part 2: Troubleshooting and Optimizing Sulfonylation Reactions

Once you have confirmed the quality of your reagent, the next step is to optimize the reaction parameters. The choice of base, solvent, and temperature can dramatically impact the yield and purity of your desired product.

Frequently Asked Questions (FAQs)

Q3: How do I choose the correct base for my sulfonylation reaction? The options seem overwhelming.

A3: The base is not just an acid scavenger; its properties can directly influence the reaction pathway. The choice depends on your substrate's reactivity and stability.[5]

  • For N-Sulfonylation (Amines):

    • Triethylamine (Et₃N): A common, non-nucleophilic, sterically hindered base used to scavenge HCl without competing with the amine substrate.[5] It is a good first choice for most primary and secondary amines.

    • Pyridine: Can act as both a base and a nucleophilic catalyst. However, at higher temperatures, it can react with the sulfonate ester product to form undesired chlorinated byproducts.[5][6] It is often used when the amine substrate is a weak nucleophile.

    • DMAP (4-Dimethylaminopyridine): Used in catalytic amounts along with a stoichiometric base like Et₃N to accelerate reactions, especially with sterically hindered or poorly nucleophilic amines.[5]

  • For O-Sulfonylation (Alcohols):

    • The same bases (Et₃N, Pyridine) are commonly used. For base-sensitive substrates, milder, non-nucleophilic bases are preferred to avoid side reactions.[7]

    • Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene): These are highly basic but non-nucleophilic and can be useful for sensitive substrates where other amines might cause issues.

Q4: My reaction is sluggish or incomplete. Should I increase the temperature?

A4: Increasing the temperature should be done cautiously. While it can increase the reaction rate, it can also promote decomposition of the sulfonyl chloride and other side reactions.[5][8]

  • Initial Conditions: Most sulfonylation reactions are initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[5]

  • Troubleshooting a Sluggish Reaction:

    • Confirm Reagent Purity: First, re-verify that your sulfonyl chloride and nucleophile are pure and that your solvent is anhydrous.

    • Add a Catalyst: Before increasing the heat, consider adding a catalytic amount of DMAP (0.05-0.1 equivalents) if you are not already using it.

    • Gentle Heating: If the reaction is still slow, you can gently heat the mixture (e.g., to 40-50 °C) while carefully monitoring for any signs of decomposition (color change) by TLC. For some C-H activation reactions, higher temperatures (80-120 °C) may be necessary, but this is substrate-dependent.[8]

Q5: I'm observing significant byproduct formation. What are the likely culprits and how can I prevent them?

A5: Byproduct formation is a common issue. Identifying the byproduct can help diagnose the problem.

Observed Byproduct Probable Cause Recommended Solution
[4-(Difluoromethyl)phenyl]methanesulfonic acid Hydrolysis of the starting sulfonyl chloride due to moisture in the reaction.[1]Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert (N₂ or Ar) atmosphere.[1]
Di-sulfonated Amine A primary amine has reacted twice. This occurs if the sulfonamide product is deprotonated and reacts again.Use a controlled amount of the sulfonyl chloride (1.0-1.1 equivalents). Add the sulfonyl chloride solution slowly (dropwise) at low temperature (0 °C) to maintain a low instantaneous concentration.[5]
Elimination Product (Alkene) When reacting with secondary or tertiary alcohols, the basic conditions can favor an E2 elimination pathway over substitution.[5]Use a non-hindered, non-nucleophilic base and maintain low reaction temperatures to favor the kinetic substitution product.[5]
Troubleshooting Logic for Low Yield

When faced with a low-yielding reaction, a systematic approach is key. The following decision tree, represented as a diagram, can guide your troubleshooting process.

G start Low or No Yield Observed q1 Are reagents (especially sulfonyl chloride) fresh and anhydrous? start->q1 q2 Were strict anhydrous conditions used (solvent, glassware, atmosphere)? q1->q2 Yes sol1 SOLUTION: Use fresh, high-purity reagents. Store sulfonyl chloride properly. q1->sol1 No q3 Was the base appropriate for the substrate? q2->q3 Yes sol2 SOLUTION: Oven-dry glassware. Use anhydrous solvent (e.g., from a still or sealed bottle). Run under N₂ or Ar. q2->sol2 No q4 Is the substrate sterically hindered or poorly nucleophilic? q3->q4 Yes sol3 SOLUTION: Screen alternative bases. Consider a non-nucleophilic base (Et₃N) or a catalytic activator (DMAP). q3->sol3 No sol4 SOLUTION: Increase temperature cautiously. Add a catalyst (DMAP). Consider a more forcing solvent or longer reaction time. q4->sol4 Yes

Caption: Decision tree for troubleshooting low-yield reactions.

Part 3: Experimental Protocols and Workflows

Following a validated, step-by-step protocol is essential. The following are general procedures that can be adapted for specific substrates.

Standard Experimental Workflow

The general sequence of a sulfonylation reaction is outlined below. Each step is critical for achieving a high yield of a pure product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a 1. Dry Glassware & Prepare Anhydrous Solvent b 2. Dissolve Substrate & Add Base at 0 °C a->b c 3. Add Sulfonyl Chloride (Dropwise) b->c d 4. Monitor Reaction (TLC) c->d e 5. Quench Reaction (e.g., aq. NH₄Cl) d->e f 6. Aqueous Workup & Extraction e->f g 7. Dry, Filter & Concentrate f->g h 8. Purify Product (Chromatography or Recrystallization) g->h

Caption: Standard experimental workflow for a sulfonylation reaction.

Protocol 1: General Procedure for N-Sulfonylation of a Primary Amine

This protocol is adapted from standard methodologies for sulfonamide synthesis.[5]

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary amine (1.0 equiv.).

  • Dissolution: Dissolve the amine in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling & Base Addition: Cool the flask in an ice bath to 0 °C. Add triethylamine (1.5 equiv.) to the solution and stir for 5 minutes.

  • Sulfonyl Chloride Addition: In a separate dry flask, dissolve [4-(Difluoromethyl)phenyl]methanesulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) (typically 2-12 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude sulfonamide by flash column chromatography on silica gel or by recrystallization.

Q6: My sulfonated product seems to be water-soluble, and I'm losing it during the aqueous workup. What should I do?

A6: This is a common issue with polar sulfonamides or sulfonate esters. After quenching the reaction, saturate the aqueous layer with sodium chloride (brine) before performing the extraction.[5] This increases the ionic strength of the aqueous phase, decreasing the polarity and "salting out" your polar organic product, driving it into the organic layer and significantly improving your extracted yield.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic-chemistry.org. Retrieved February 23, 2026, from [Link]

  • Wang, P., et al. (2025, May 28). Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin. PMC. Retrieved February 23, 2026, from [Link]

  • Georganics. (2011, February 14). (4-FLUOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Georganics. Retrieved February 23, 2026, from [Link]

Sources

Stability of [4-(Difluoromethyl)phenyl]methanesulfonyl chloride under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Killer" in Your Flask

If you are observing low yields, dark reaction mixtures, or complete consumption of starting material with no desired product, you are likely encountering the Sulfene Pathway .

[4-(Difluoromethyl)phenyl]methanesulfonyl chloride is not a standard sulfonyl chloride. Unlike tosyl or mesyl chloride, this molecule possesses a benzylic methylene group (


) directly attached to the sulfonyl moiety. The presence of the electron-withdrawing difluoromethyl group (

) on the phenyl ring significantly increases the acidity of these benzylic protons.

The Critical Failure Mode: Under standard basic conditions (e.g., Triethylamine/DCM), the base does not act as a scavenger; it acts as a deprotonating agent , triggering an elimination reaction that destroys your reagent before it can couple with your amine.

Technical Deep Dive: Mechanisms of Instability

The Sulfene Mechanism (Elimination-Addition)

The primary instability arises because the


-protons (benzylic) are acidic (

). Strong organic bases (TEA, DIPEA) rapidly deprotonate this position, leading to the expulsion of chloride and the formation of a highly reactive sulfene intermediate.
  • Pathway A (Desired): Direct nucleophilic attack by the amine on the sulfur atom.

  • Pathway B (Undesired): Base-mediated elimination to sulfene, followed by non-selective decomposition, oligomerization, or reaction with moisture.

Why this specific molecule is worse: The difluoromethyl group (


) is a strong electron-withdrawing group (

). This inductively stabilizes the benzylic carbanion, lowering the activation energy for sulfene formation compared to unsubstituted benzyl sulfonyl chloride.
Visualizing the Failure Pathway

SulfeneMechanism SM [4-(Difluoromethyl)phenyl] methanesulfonyl chloride Carbanion Benzylic Carbanion (Stabilized by -CF2H) SM->Carbanion Deprotonation by Base Product Sulfonamide (Desired Product) SM->Product Direct Amine Attack (Kinetic Control) Base Base (B:) Sulfene SULFENE INTERMEDIATE (Highly Reactive) Carbanion->Sulfene -Cl⁻ (Elimination) Oligomers Oligomers/Tars (Dark Mixture) Sulfene->Oligomers Polymerization SulfonicAcid Sulfonic Acid (Hydrolysis) Sulfene->SulfonicAcid + H₂O Sulfene->Product + Amine (Possible but messy)

Figure 1: The bifurcation of reactivity. Pathway B (Red) dominates with strong bases, leading to reagent destruction.

Troubleshooting & FAQs

Q1: I used Triethylamine (TEA) in DCM, and the reaction turned black instantly. Why?

Diagnosis: You triggered massive sulfene formation. Explanation: TEA is a strong enough base to deprotonate the benzylic position but often too sterically hindered to act as a nucleophilic catalyst. The black color indicates the polymerization of the transient sulfene species. Correction: Switch to Pyridine (which acts as both solvent and a weaker base) or use Schotten-Baumann conditions (see Protocol B).

Q2: Is the difluoromethyl ( ) group itself unstable in base?

Answer: generally, No , but with caveats. Detail: The


 group is relatively stable toward hydrolysis compared to the sulfonyl chloride. However, extremely strong bases (e.g., 

-BuLi, LDA) or prolonged exposure to hot caustic alkali can induce dehydrofluorination. Under typical sulfonylation conditions (

to RT, mild base), the

group remains intact. The "weak link" is the benzylic methylene, not the difluoromethyl group.
Q3: Can I store this reagent in solution?

Answer: Never store in basic solutions. Recommendation: Store as a solid under inert gas at -20°C. If a stock solution is necessary, use anhydrous DCM or THF without any added base. The solution should be used immediately.

Stability Matrix: Base Selection Guide

The choice of base dictates the ratio of Substitution (Desired) vs. Elimination (Undesired).

Base TypeExamplepKa (conj. acid)Risk LevelRecommendation
Tertiary Amines TEA, DIPEA~10-11CRITICAL Avoid. Promotes rapid sulfene formation.
Heterocycles Pyridine~5.2Low Preferred. Weak enough to minimize deprotonation, nucleophilic enough to catalyze substitution.
Inorganic (Aq)

,

~6-10Minimal Excellent for Schotten-Baumann (Biphasic).
Strong Bases NaH, KOtBu>15Fatal Never use. Instant decomposition.

Validated Experimental Protocols

Protocol A: The "Modified Organic" Method (For water-sensitive amines)

Use this only if your amine cannot tolerate water.

  • Dissolve: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base: Add Pyridine (3.0 equiv). Do not use TEA.

  • Cool: Cool the mixture to -10°C (Ice/Salt bath).

  • Addition: Dissolve [4-(Difluoromethyl)phenyl]methanesulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise over 20 minutes.

    • Why? Slow addition at low temperature ensures the concentration of the sulfonyl chloride remains low relative to the amine, favoring substitution over self-reaction.

  • Quench: Once addition is complete, allow to warm to 0°C for 30 mins, then quench immediately with dilute HCl.

Protocol B: The Schotten-Baumann Method (Gold Standard)

This is the most robust method for benzylic sulfonyl chlorides.

  • Biphasic Setup: In a round-bottom flask, mix the amine (1.0 equiv) in DCM or EtOAc .

  • Aqueous Base: Add an equal volume of saturated aqueous

    
      or 1M 
    
    
    
    .
  • Reaction: Vigorously stir the biphasic mixture at 0°C.

  • Addition: Add the sulfonyl chloride (1.2 equiv) (either solid or dissolved in minimal organic solvent) in one portion.

  • Mechanism of Success: The sulfonyl chloride remains in the organic layer. The base remains in the aqueous layer.[1] Reaction only occurs at the interface where the amine (which can cross phases) attacks the sulfonyl chloride. The base neutralizes the HCl byproduct in the aqueous phase after it is formed, preventing the base from encountering the sulfonyl chloride directly to trigger elimination.

Decision Logic for Experiment Design

DecisionTree Start Start: Coupling Reaction AmineType Is the Amine water-tolerant? Start->AmineType WaterYes YES AmineType->WaterYes WaterNo NO AmineType->WaterNo ProtocolB USE PROTOCOL B (Schotten-Baumann) Biphasic: DCM / Sat. NaHCO3 WaterYes->ProtocolB BaseChoice Select Organic Base WaterNo->BaseChoice Pyridine Pyridine (Safe Choice) BaseChoice->Pyridine Recommended TEA TEA / DIPEA (High Risk) BaseChoice->TEA NOT Recommended Result1 High Yield Stable Reaction Pyridine->Result1 Result2 Black Tar Sulfene Formation TEA->Result2

Figure 2: Decision matrix for selecting the optimal reaction conditions.

References

  • King, J. F., & Durst, T. (1966).[2] The reaction of phenylmethanesulfonyl chloride with tertiary amines: Formation of geometrical isomers about a carbon-sulfur double bond.[2] Canadian Journal of Chemistry, 44(7), 819–828.[2] [Link]

  • Truce, W. E., & Campbell, R. W. (1966). Sulfenes. Journal of the American Chemical Society, 88(15), 3599–3604. [Link]

  • Opitz, G. (1967). Sulfines and Sulfenes.[3][4] Angewandte Chemie International Edition, 6(12), 107–123. [Link]

  • Hu, J., Zhang, W., & Wang, F. (2009). Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones. Chemical Communications, (48), 7405-7407. (Context on stability of difluoromethyl sulfones). [Link]

Sources

Technical Support Center: Recrystallization of 4-Difluoromethyl Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-difluoromethyl sulfonamide intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of purifying these unique molecular entities. The presence of the difluoromethyl (CHF₂) group introduces specific physicochemical properties that require a nuanced approach to crystallization compared to their non-fluorinated analogs.

This resource provides in-depth, experience-driven answers to common (and uncommon) issues encountered during the recrystallization of these valuable intermediates. Our goal is to move beyond generic protocols and offer a troubleshooting framework grounded in the chemical principles governing these systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 4-difluoromethyl sulfonamide intermediate is "oiling out" during cooling instead of forming crystals. What's happening and how do I fix it?

Answer:

"Oiling out" is a common and frustrating phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This often occurs when the solution is supersaturated at a temperature above the melting point of the solute, or when high concentrations of impurities are present, causing a melting point depression. The difluoromethyl group, with its potential for hydrogen bonding and altered lipophilicity, can influence this behavior.[1][2]

Causality & The Role of the CHF₂ Group:

  • Hydrogen Bonding: The CHF₂ group is a known hydrogen bond donor.[2][3][4] This can lead to strong interactions with certain solvents, potentially stabilizing the solute in the solution to a greater degree than expected, which can promote oiling out if the cooling is too rapid.

  • Lipophilicity: The CHF₂ group generally increases lipophilicity, which can alter the ideal solvent profile for your intermediate compared to a non-fluorinated analog.[1] If your solvent system is not optimized for this change, you may be operating in a solubility regime that encourages liquid-liquid phase separation.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Gently reheat the mixture until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation level.

  • Slow Down the Cooling: This is the most critical step. Rapid cooling is a primary cause of oiling out.

    • Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or glass wool.

    • Once at room temperature, transfer the flask to a large water bath that is also at room temperature and allow it to cool further gradually.

    • Only after several hours, consider moving it to a refrigerator, and finally to an ice bath.

  • Change the Solvent System: The current solvent may be too non-polar.

    • Introduce a Polar Co-solvent: For difluoromethylated aromatics, which possess both lipophilic and hydrogen-bonding characteristics, a solvent mixture is often ideal. If you are using a single solvent like ethanol, try a mixture such as 95:5 or 90:10 ethanol:water. The water will act as an anti-solvent and can help to break up the solute-solvent interactions that may lead to oiling.

    • Experiment with Different Alcohols: Isopropanol or n-propanol, often mixed with water, can provide a different solvency profile that may be more conducive to crystallization.[5]

  • Induce Crystallization at a Higher Temperature: Before the solution cools to the point of oiling out, try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal.

Q2: I'm not getting any crystal formation, even after the solution has been cooling for a long time. What should I do?

Answer:

The lack of crystallization typically points to one of two issues: the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation (the initial formation of crystal seeds).

Causality & Troubleshooting:

  • Excess Solvent: This is the most common reason for a failure to crystallize. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound. If too much is used, the solution will not become saturated upon cooling.

    • Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or by using a rotary evaporator. Allow the concentrated solution to cool again slowly. Be careful not to evaporate too much solvent, which could cause the compound to crash out of solution.

  • High Solubility in the Cold Solvent: Your chosen solvent might be too effective, keeping the compound in solution even at low temperatures.

    • Solution: This necessitates a change in solvent or the use of an anti-solvent system.

  • Nucleation Inhibition: Sometimes, a solution can be supersaturated, but the initial crystal formation (nucleation) is kinetically slow.

    • Induce Crystallization:

      • Scratching: Vigorously scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites.

      • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This provides a template for further crystal growth.

      • Ultrasonication: Placing the flask in an ultrasonic bath for a few minutes can sometimes provide the energy needed to induce nucleation.

Q3: My yield is very low. How can I improve the recovery of my 4-difluoromethyl sulfonamide intermediate?

Answer:

Low yield is a common issue in recrystallization and can be attributed to several factors. Maximizing recovery requires careful attention to each step of the process.

Troubleshooting Protocol to Maximize Yield:

  • Minimize the Amount of Hot Solvent: As mentioned in Q2, using excess solvent is a primary cause of low yield, as a significant amount of your product will remain in the mother liquor. Add the hot solvent portion-wise until the solid just dissolves.

  • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.

  • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will re-dissolve some of your product.

  • Recover a Second Crop: The mother liquor (the filtrate after collecting your crystals) is saturated with your compound. You can often recover more material by concentrating the mother liquor (e.g., by boiling off half the solvent) and cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

  • Check for Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product might have crystallized on the filter paper or in the funnel stem. To prevent this, ensure all glassware is pre-heated and the filtration is performed as quickly as possible.

Q4: How does the difluoromethyl (CHF₂) group affect my choice of recrystallization solvent compared to a non-fluorinated or a trifluoromethyl (CF₃) analog?

Answer:

This is an excellent question that gets to the heart of purifying these specific intermediates. The CHF₂ group has a unique electronic and steric profile that directly impacts solubility.

Comparative Effects on Solubility:

GroupKey Physicochemical PropertiesImpact on Solvent Choice
-CH₃ (Methyl) Lipophilic, electron-donating.Standard non-polar to moderately polar solvents are often effective.
-CF₃ (Trifluoromethyl) Highly lipophilic, strongly electron-withdrawing, poor H-bond acceptor.[6]Increased solubility in non-polar and some polar aprotic solvents. Often requires less polar solvent systems than -CH₃ analogs.
-CHF₂ (Difluoromethyl) Lipophilic, strongly electron-withdrawing, acts as a hydrogen bond donor .[1][2][3]This dual nature is key. It retains lipophilicity but also has an affinity for polar, hydrogen-bond accepting solvents (e.g., acetone, ethyl acetate, alcohols). This makes solvent mixtures particularly effective.

Solvent Selection Strategy for CHF₂-Sulfonamides:

  • Start with Alcohol/Water Systems: Given the polar sulfonamide backbone and the unique properties of the CHF₂ group, systems like ethanol/water, isopropanol/water, or methanol/water are excellent starting points. These allow for fine-tuning of polarity.

  • Consider Acetone or Ethyl Acetate as the "Good" Solvent: In a two-solvent system, acetone or ethyl acetate can be very effective at dissolving the CHF₂-containing compound due to their hydrogen bond accepting nature. A non-polar anti-solvent like hexanes or heptane can then be added to induce crystallization.

  • "Like Dissolves Like" with a Twist: While the overall molecule is organic, the CHF₂ and sulfonamide groups introduce significant polarity and hydrogen bonding capability. A single, purely non-polar or highly polar solvent is less likely to be ideal than a carefully balanced mixture.

Experimental Protocols & Workflows

Protocol 1: Standard Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the 4-difluoromethyl sulfonamide intermediate is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., 95% ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the solvent and heat to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry thoroughly under vacuum.

Diagram: Recrystallization Troubleshooting Workflow

This diagram outlines a logical decision-making process when encountering common recrystallization problems.

Recrystallization_Troubleshooting Start Start: Crude 4-Difluoromethyl Sulfonamide Intermediate Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Result Observe Result Cool->Result GoodCrystals Good Crystals Formed Result->GoodCrystals Success OilingOut Product 'Oils Out' Result->OilingOut Problem NoCrystals No Crystals Form Result->NoCrystals Problem LowYield Low Yield Result->LowYield Problem Collect Collect, Wash, and Dry Crystals GoodCrystals->Collect TroubleshootOiling Troubleshoot Oiling: 1. Reheat & Add More Solvent 2. Cool Even Slower 3. Change Solvent System OilingOut->TroubleshootOiling TroubleshootNoCrystals Troubleshoot No Formation: 1. Evaporate Some Solvent 2. Scratch Flask / Add Seed Crystal 3. Use Anti-Solvent NoCrystals->TroubleshootNoCrystals TroubleshootYield Improve Yield: 1. Re-check Solvent Volume 2. Ensure Complete Cooling 3. Recover 2nd Crop LowYield->TroubleshootYield TroubleshootOiling->Dissolve Retry TroubleshootNoCrystals->Dissolve Retry

Caption: A workflow for troubleshooting common recrystallization issues.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

  • Effect of OH and F Substitution in Benzoic Acid Coformers on the Solubility and Permeability of Fluorinated Drug Roflumilast. Crystal Growth & Design - ACS Publications. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Recrystallization. University of California, Davis. [Link]

  • Experiment 2: Recrystallization. Thompson Rivers University. [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. PMC. [Link]

  • US2777844A - Sulfonamide purification process.

Sources

Validation & Comparative

Technical Analysis Guide: 1H NMR of [4-(Difluoromethyl)phenyl]methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: [4-(Difluoromethyl)phenyl]methanesulfonyl chloride CAS: (Analogous to 1263179-09-4 series) Formula:


Application:  Specialized sulfonylating agent for introducing the 4-(difluoromethyl)benzyl motif.

This guide provides a high-resolution analysis of the 1H NMR spectral characteristics of [4-(Difluoromethyl)phenyl]methanesulfonyl chloride. Unlike standard alkyl sulfonyl chlorides, this molecule possesses a unique dual-diagnostic signature: the highly coupled difluoromethyl (


) proton and the moisture-sensitive sulfonyl chloride methylene (

).

Critical Handling Note: This compound is a benzylsulfonyl chloride , which is significantly less stable than arylsulfonyl chlorides (e.g., tosyl chloride). It is prone to rapid hydrolysis and thermal decomposition (desulfonylation) to the benzyl chloride. Immediate analysis in anhydrous solvents is required.

Part 1: Structural Analysis & Theoretical Basis

The 1H NMR spectrum of this molecule is defined by three distinct spin systems. Understanding the theoretical basis of these signals is essential for differentiating the pure product from common impurities (hydrolysis products or desulfonylated byproducts).

The Difluoromethyl "Fingerprint" ( )

The most distinct feature is the proton attached to the difluoromethyl carbon.

  • Splitting: It appears as a triplet (

    
    )  due to geminal coupling with two equivalent fluorine nuclei (
    
    
    
    , spin 1/2).
  • Coupling Constant (

    
    ):  The coupling constant is massive, typically 53–56 Hz . This is far larger than standard H-H couplings (usually 7–8 Hz).
    
  • Chemical Shift: The electronegativity of the two fluorines deshields this proton, pushing it to the aromatic window (6.5 – 6.9 ppm ), often overlapping with or appearing just upfield of aromatic signals.

The Functional Handle ( )

The methylene group linking the benzene ring and the sulfonyl chloride moiety is the primary indicator of functional integrity.

  • Shift Sensitivity: In the pure sulfonyl chloride, this singlet appears around 4.80 – 4.90 ppm .

  • Decomposition Indicator: Upon hydrolysis to the sulfonic acid (

    
    ), this peak shifts (typically upfield) and broadens. If thermal desulfonylation occurs (
    
    
    
    loss), the resulting benzyl chloride (
    
    
    ) signal appears significantly upfield (approx. 4.6 ppm).
The Aromatic Scaffold ( )

The 1,4-disubstitution pattern creates a classic AA'BB' system (pseudo-doublets) in the 7.5 – 8.0 ppm range. The strong electron-withdrawing nature of both the


 and 

groups shifts these protons downfield relative to unsubstituted toluene.

Part 2: Comparative NMR Analysis

The following table contrasts the target molecule with its most common alternatives and decomposition products.

Table 1: Comparative Chemical Shift Data ( , 400 MHz)
FeatureTarget: [4-(Difluoromethyl)phenyl]methanesulfonyl chlorideAlternative A: Phenylmethanesulfonyl chloride (Non-fluorinated)Impurity: Hydrolysis Product (Sulfonic Acid)

Signal
Triplet (

6.6–6.8),

Hz
Absent Triplet (Present, shift varies slightly)

Signal
Singlet (

4.85–4.95)
Singlet (

4.80)
Shifted (typically

4.3–4.6 or broad)
Aromatics AA'BB' System (

7.5–7.8)
Multiplet (

7.4–7.6)
AA'BB' (Shifted due to acidity)
Acidic Protons None NoneBroad singlet (

8.0–11.0, variable)

Analyst Insight: The presence of a triplet at ~6.7 ppm confirms the


 group is intact. However, purity is determined by the sharpness and integration of the 

singlet at ~4.9 ppm. If you see a second methylene peak or "shouldering," your sample has hydrolyzed.

Part 3: Experimental Protocol

To ensure data integrity, the following "Self-Validating" protocol must be used. This workflow minimizes moisture introduction, which is the primary cause of false negatives in sulfonyl chloride analysis.

Standard Operating Procedure (SOP)
  • Solvent Prep: Use

    
     stored over activated 4Å molecular sieves. Never use "wet" solvent from an old bottle.
    
  • Sample Prep:

    • Weigh ~10 mg of sample into a dry vial.

    • Add 0.6 mL dry

      
      .
      
    • Do not heat or sonicate vigorously (heat promotes

      
       extrusion).
      
  • Acquisition:

    • Run the spectrum immediately (within 10 mins of dissolution).

    • Set spectral width to -2 to 14 ppm (to catch any acidic protons).

    • Number of scans: 16 (sufficient for >95% conc).

Part 4: Visualization & Logic Pathways

Diagram 1: Spectral Assignment Logic

This decision tree guides the researcher through interpreting the spectrum to validate identity and purity.

NMR_Logic Start Acquire 1H NMR Spectrum (CDCl3) CheckCHF2 Check 6.5 - 6.9 ppm: Is there a Triplet with J ~ 56 Hz? Start->CheckCHF2 IdentityConfirmed Identity Confirmed: CHF2 Group Present CheckCHF2->IdentityConfirmed Yes IdentityFail Identity Fail: Not the target molecule CheckCHF2->IdentityFail No CheckCH2 Check 4.8 - 5.0 ppm: Is there a sharp Singlet? PurityCheck Check for Extra Peaks: Is there a broad singlet >8 ppm or extra CH2 peaks <4.7 ppm? CheckCH2->PurityCheck Yes (Singlet at ~4.9) Desulfonylated FAIL: Desulfonylated to Benzyl Chloride CheckCH2->Desulfonylated Singlet at ~4.6 IdentityConfirmed->CheckCH2 Pure PASS: Pure Sulfonyl Chloride PurityCheck->Pure No extra peaks Hydrolyzed FAIL: Hydrolyzed to Sulfonic Acid PurityCheck->Hydrolyzed Acidic protons present

Caption: Logic flow for validating [4-(Difluoromethyl)phenyl]methanesulfonyl chloride identity and purity via 1H NMR.

Diagram 2: Decomposition Pathway & Spectral Shift

Visualizing how the critical


 signal shifts during common degradation events.

Decomposition Target Target Molecule Ar-CH2-SO2Cl (CH2: ~4.90 ppm) Acid Hydrolysis Product Ar-CH2-SO3H (CH2: Shifts Upfield/Broad) Target->Acid Hydrolysis Chloride Thermal Product Ar-CH2-Cl (CH2: ~4.60 ppm) Target->Chloride - SO2 Moisture + H2O (Wet CDCl3) Moisture->Acid Heat + Heat (Desulfonylation) Heat->Chloride

Caption: Chemical shift migration of the benzylic methylene during degradation.

References

  • General NMR Principles of Fluorine Coupling

    • Title: 1H-1H and 1H-19F Coupling Constants
    • Source: LibreTexts Chemistry
    • Link:

  • Parent Molecule Spectral Data (Phenylmethanesulfonyl chloride)

    • Title: Phenylmethanesulfonyl chloride 1H NMR Spectra[1][2][3][4]

    • Source: PubChem / Spectrabase[5]

    • Link:

  • Synthesis and Characterization of Difluoromethyl Arenes

    • Title: C-H Electrophilic (Phenylsulfonyl)
    • Source: Semantic Scholar (Data extraction
    • Link:

  • Stability of Benzylsulfonyl Chlorides

    • Title: Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines (Hydrolysis pathways)[6]

    • Source: Taylor & Francis Online
    • Link:

Sources

The 19F NMR Signature of para-Difluoromethyl Arenes: A Comparative Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the difluoromethyl group (


) has emerged as a critical bioisostere for alcohols and thiols, offering a unique balance of lipophilicity and hydrogen-bond donation. Beyond its pharmacological utility, the 

moiety serves as an exceptional NMR spy reporter .

This guide objectively compares the 19F NMR characteristics of para-substituted difluoromethyl arenes against standard fluorinated alternatives (


, 

,

). It provides experimental benchmarks, spectral signatures, and acquisition protocols designed for researchers utilizing fluorine NMR for structural elucidation and ligand-binding assays.

Part 1: Technical Comparison – The 19F NMR Landscape

The diagnostic power of the


 group lies in its distinct spectral window and coupling pattern. Unlike the singlet of a trifluoromethyl group, the difluoromethyl moiety presents a characteristic doublet (in proton-coupled modes) that aids in immediate identification of metabolic products or impurities.
Table 1: Comparative 19F NMR Metrics of Fluorinated Phenyl Motifs

Data referenced to


 (0 ppm).
FeatureDifluoromethyl (

)
Trifluoromethyl (

)
Fluorine (

)
Trifluoromethoxy (

)
Chemical Shift (

)
-110 to -130 ppm -60 to -65 ppm-100 to -120 ppm-57 to -59 ppm
Multiplicity (

-coupled)
Doublet (

)
Singlet (

)
Multiplet (

)
Singlet (

)
Coupling Constant (

)
50 – 56 Hz N/AN/AN/A
Physicochemical Role Lipophilic H-bond DonorLipophilic EWGMetabolic BlockerLipophilicity Booster
Solvent Sensitivity High (due to H-bonding)LowLowLow
Key Insight: The "Diagnostic Doublet"

The defining feature of the


 group is the geminal proton-fluorine coupling (

).
  • In

    
    -Coupled 19F NMR:  Appears as a wide doublet (
    
    
    
    ). This large splitting prevents overlap with impurity singlets.
  • In

    
    -Decoupled 19F NMR:  Collapses to a singlet.
    
  • Validation: Comparing coupled vs. decoupled spectra provides a self-validating confirmation of the

    
     moiety, distinguishing it from impurity peaks or other fluorinated metabolites.
    

Part 2: Structural Elucidation & Substituent Effects

The electronic environment of the phenyl ring significantly influences the 19F chemical shift of the para-difluoromethyl group. Unlike direct aryl fluorines (


), which often exhibit a "reverse" substituent effect, benzylic fluorines like 

follow a more complex trend where resonance and inductive effects compete.
Hammett Correlation Trends

For a system


:
  • Electron Withdrawing Groups (EWG): Substituents like

    
     or 
    
    
    
    typically cause a deshielding effect (shift to less negative ppm, e.g., towards -110 ppm).
  • Electron Donating Groups (EDG): Substituents like

    
     or 
    
    
    
    typically cause a shielding effect (shift to more negative ppm, e.g., towards -125 ppm).
Diagram 1: Spectral Assignment Decision Tree

This logic flow aids in distinguishing fluorinated moieties in complex mixtures (e.g., reaction crudes or bio-fluids).

FluorineAssignment Start Unknown 19F Signal CheckShift Check Chemical Shift Range Start->CheckShift Range1 -55 to -70 ppm CheckShift->Range1 Low Field Range2 -100 to -140 ppm CheckShift->Range2 High Field CF3 Likely Ar-CF3 or Ar-OCF3 Range1->CF3 CheckCoupling Check 1H-Coupling (Non-decoupled) Range2->CheckCoupling Singlet Singlet CheckCoupling->Singlet No H coupling Doublet Doublet (J ~ 50Hz) CheckCoupling->Doublet Geminal H Multiplet Complex Multiplet CheckCoupling->Multiplet Ortho H coupling ArF Likely Ar-F (Direct Fluorination) Singlet->ArF If decoupled CF2H CONFIRMED: Ar-CF2H (Difluoromethyl) Doublet->CF2H Multiplet->ArF

Caption: Decision logic for identifying fluorinated motifs based on shift and coupling patterns.

Part 3: Experimental Protocol

To ensure reproducibility and accurate quantification of


 shifts, the following protocol minimizes errors caused by the wide spectral width of fluorine and relaxation time differences.
Protocol: High-Fidelity 19F NMR Acquisition

1. Sample Preparation:

  • Solvent: Deuterated DMSO (

    
    ) or Methanol (
    
    
    
    ) are preferred to solubilize polar drug-like molecules.
    • Note:

      
       shifts can vary by 1-2 ppm between 
      
      
      
      and
      
      
      due to H-bond donation to the solvent.
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) or Fluorobenzene (
    
    
    ppm). Avoid standards that overlap with the -110 to -130 ppm region.

2. Instrument Parameters:

  • Pulse Sequence: zgig (Inverse Gated Decoupling) for quantitative integration; zg (Standard Pulse) for coupling analysis.

  • Spectral Width (SW): Set to at least 250 ppm (-200 to +50 ppm) to catch all potential F-signals.

  • Offset (O1): Center around -100 ppm.

  • Relaxation Delay (D1):

    • For Quantitation:

      
      . (Fluorine 
      
      
      
      can be 1-5 seconds; set D1 to ~10-20s).
    • For Structural ID: D1 = 1-2s is sufficient.

3. Acquisition Workflow:

NMRWorkflow Prep Sample Prep (Add Internal Std) Tune Tune/Match (19F & 1H) Prep->Tune Exp1 Exp 1: 1H-Coupled (Verify Doublet) Tune->Exp1 Exp2 Exp 2: 1H-Decoupled (Verify Singlet) Exp1->Exp2 Confirm ID Process Processing (LB = 1.0 Hz) Exp2->Process Analyze Calculate J_HF & Integration Process->Analyze

Caption: Step-by-step acquisition workflow for validating difluoromethyl groups.

Part 4: Performance Analysis – Why ?

The "Lipophilic Donor" Advantage

While


 increases lipophilicity (LogP), it offers no hydrogen bond donation. The 

group acts as a "lipophilic hydroxyl" bioisostere.
  • Experimental Implication: In protein-ligand NMR screening (F-SAR), the

    
     signal often shows significant Chemical Shift Perturbation (CSP) upon binding, as the acidic proton engages with receptor side chains. This makes it a more sensitive probe for binding events than 
    
    
    
    .
Spectral Resolution

In fragment-based drug discovery (FBDD) cocktails:

  • 
    :  High risk of overlap if multiple trifluoromethyl fragments are present (narrow range -60 to -80 ppm).
    
  • 
    :  The doublet splitting effectively "claims" a unique spectral space. Even if shifts overlap, the 
    
    
    
    coupling constant is a distinct identifier that allows deconvolution of the signal.

References

  • Bioisosteric Properties of the Difluoromethyl Group Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry (2017). [Link]

  • 19F NMR Chemical Shift Tables & Trends Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley (2009). [Link]

  • Substituent Effects on Fluorine Shifts Ebraheem, K. A. K., & Webb, G. A. "Semi-empirical calculations of fluorine chemical shifts." Organic Magnetic Resonance. [Link]

  • Applications in Drug Design Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry (2018). [Link]

  • Coupling Constants and Spectral Analysis Reich, H. J.[1] "19F NMR Chemical Shifts and Coupling Constants." University of Wisconsin-Madison. [Link]

Sources

A Comparative Guide to the Lipophilicity of Difluoromethyl and Methyl Sulfonamides in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipophilicity in Medicinal Chemistry

In the landscape of drug discovery and development, the journey of a molecule from a promising lead to a clinical candidate is governed by a complex interplay of physicochemical properties. Among these, lipophilicity stands out as a paramount parameter.[1] Quantitatively expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, lipophilicity profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] It dictates how a molecule traverses cellular membranes, binds to its biological target, and is cleared from the body.

The sulfonamide moiety is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents. Fine-tuning the properties of sulfonamide-containing molecules is a routine strategy for optimizing their drug-like characteristics. One common approach is the bioisosteric replacement of a simple methyl (-CH3) group with a difluoromethyl (-CF2H) group. While seemingly a subtle substitution, this change introduces a host of electronic and steric alterations that can have a dramatic and sometimes non-intuitive impact on molecular properties, particularly lipophilicity.

This guide provides an in-depth comparison of the lipophilicity of difluoromethyl sulfonamides versus their classical methyl counterparts. We will explore the underlying physicochemical principles, present robust experimental protocols for LogP determination, and analyze available data to offer a clear, evidence-based perspective for researchers in the field.

The Contenders: A Physicochemical Comparison of -CH3 and -CF2H Groups

The difference in lipophilicity between a methylsulfonamide and a difluoromethylsulfonamide is rooted in the fundamental properties of the -CH3 and -CF2H groups.

  • The Methyl Group (-CH3): This group is a small, non-polar, and lipophilic alkyl substituent. It is electronically neutral and participates primarily in weak van der Waals interactions. Its contribution to lipophilicity is generally predictable and additive.

  • The Difluoromethyl Group (-CF2H): The introduction of two highly electronegative fluorine atoms transforms the group's character entirely.[3] The CF2H group is significantly more polar than the CH3 group.[4] Crucially, the strong electron-withdrawing effect of the fluorine atoms polarizes the C-H bond, enabling the CF2H group to act as a competent hydrogen bond donor.[5][6] This is a unique feature not present in the methyl group and allows for specific interactions with hydrogen bond acceptors, such as water or protein residues.[5]

The dual nature of the CF2H group—possessing both hydrophobic surface area and a polar, hydrogen-bond-donating C-H bond—is the source of its complex influence on lipophilicity.

Caption: Key physicochemical property differences between methyl and difluoromethyl groups.

Impact on Sulfonamide Lipophilicity: A Context-Dependent Outcome

A common assumption in medicinal chemistry is that fluorination increases lipophilicity.[7] Replacing a hydrogen atom with a fluorine atom generally leads to a modest increase in the LogP value. However, the case of replacing -CH3 with -CF2H is more nuanced.

The overall effect on the lipophilicity of the parent sulfonamide molecule depends on the balance between two competing factors:

  • Increased Hydrophobic Surface Area: The CF2H group is larger than the CH3 group, which can contribute to increased non-polar interactions and thus higher lipophilicity.

  • Hydrogen Bond Donation: The ability of the CF2H group to form hydrogen bonds with water can increase the molecule's affinity for the aqueous phase, thereby decreasing lipophilicity.[5]

Research has shown that the net effect is highly dependent on the molecular context.[5][8] For instance, in some aromatic systems, replacing a methyl ether (-OCH3) with a difluoromethyl ether (-OCF2H) can lead to a decrease in lipophilicity, contrary to simple predictions. This is attributed to the dominant effect of the hydrogen bond donating capacity of the CF2H group.[5] Therefore, one cannot assume a universal trend for sulfonamides; experimental verification is essential.

Experimental Determination of LogP: Protocols and Rationale

Accurate LogP measurement is crucial for understanding structure-lipophilicity relationships. Two primary methods are employed in the industry, each with distinct advantages and applications.

Protocol 1: The Shake-Flask Method (The Gold Standard)

The shake-flask method, officially recommended by the OECD, is the benchmark for LogP determination due to its direct measurement of the partition coefficient.[9]

Causality Behind Experimental Choices:

  • Mutual Saturation of Solvents: n-Octanol and water have some miscibility. Pre-saturating each phase with the other ensures that the volumes of the phases do not change during the experiment, which would alter the final concentration and lead to inaccurate results.[10]

  • Equilibration: The system must reach thermodynamic equilibrium. Insufficient shaking time will result in an incomplete transfer of the analyte between phases, yielding a non-representative partition coefficient.[9]

  • Phase Separation: Centrifugation is used to ensure a clean and complete separation of the two phases, as emulsions can form, making accurate sampling impossible.[11]

  • Analyte Quantification: A validated analytical method (e.g., HPLC-UV, LC-MS) is required for accurate concentration measurement in each phase, forming the basis of the final calculation.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4 to mimic physiological conditions). Mix equal volumes of n-octanol and the buffer in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.[12]

  • Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., the sulfonamide) in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[13]

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each).

  • Analyte Addition: Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be within the linear range of the analytical detection method.

  • Equilibration: Cap the vial securely and shake it on a mechanical shaker at a constant temperature for a sufficient time to reach equilibrium (typically 1 to 24 hours).[13]

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm) for 10-15 minutes to ensure a sharp separation between the aqueous and n-octanol layers.

  • Sampling: Carefully withdraw a precise aliquot from each phase for analysis. Avoid disturbing the interface to prevent cross-contamination.[9]

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV or LC-MS.

  • Calculation: Calculate the LogP using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturate n-Octanol and Water/Buffer prep2 Prepare Analyte Stock Solution exp1 Combine Saturated Phases & Add Analyte prep2->exp1 exp2 Shake to Reach Equilibrium exp1->exp2 exp3 Centrifuge for Phase Separation exp2->exp3 exp4 Sample Aqueous & Octanol Phases exp3->exp4 an1 Quantify Concentration in Each Phase (HPLC/LC-MS) exp4->an1 an2 Calculate LogP Value an1->an2

Caption: Experimental workflow for the Shake-Flask LogP determination method.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher throughput, an indirect method using RP-HPLC is widely adopted. It correlates a compound's retention time on a non-polar stationary phase with the known LogP values of a set of standard compounds.[14][15]

Causality Behind Experimental Choices:

  • Standard Curve: The method relies on the assumption that for a homologous series of compounds, a linear relationship exists between the logarithm of their retention factor (log k) and their LogP values. A set of well-characterized standards is necessary to establish this correlation.[15]

  • Isocratic Elution: An isocratic mobile phase (constant composition) is used to ensure that the retention factor (k) is a consistent measure of the compound's interaction with the stationary phase.

  • Dead Time (t0) Measurement: The retention time of an unretained compound (t0) is needed to calculate the retention factor, which normalizes for system-specific parameters like column volume and flow rate.[9]

Step-by-Step Methodology:

  • System Setup: Use an RP-HPLC system with a C18 column and an isocratic mobile phase (e.g., a mixture of acetonitrile and water/buffer).

  • Standard Selection: Choose a set of 5-7 standard compounds with accurately known LogP values that bracket the expected LogP of the test compounds.

  • Standard Analysis: Inject each standard compound individually and record its retention time (tr). Also, inject an unretained compound (e.g., uracil) to determine the column dead time (t0).

  • Calculate Retention Factor (k): For each standard, calculate k using the formula: k = (tr - t0) / t0.

  • Generate Calibration Curve: Plot the logarithm of the retention factor (log k) for each standard against its known LogP value. Perform a linear regression to obtain the equation of the line (y = mx + c), where y = log k and x = LogP.[15]

  • Test Compound Analysis: Under the identical HPLC conditions, inject the difluoromethyl and methyl sulfonamides and record their respective retention times (tr).

  • Calculate Test Compound LogP: a. Calculate the log k for each test compound using its measured tr. b. Use the regression equation from the standard curve to calculate the LogP of the test compounds.

Comparative Experimental Data

Finding a comprehensive, side-by-side study of multiple matched methyl and difluoromethyl sulfonamide pairs with experimentally determined LogP values is challenging. However, analysis of individual data points from the literature allows for a reasoned comparison. For instance, a study comparing isosteric sulfones and sulfonamides found that the sulfones (where the sulfonamide -NH- is replaced by -CH2-) were more lipophilic than their corresponding sulfonamides.[16] While not a direct CH3 vs. CF2H comparison on the sulfonamide nitrogen, it highlights the significant impact of substitutions near the sulfonyl group.

More generally, studies on fluorinated compounds often report LogP values. For example, various computational methods predict LogP values for biologically active sulfonamides to be in the range of -0.47 to 2.61.[17] The challenge lies in the fact that computational models can vary significantly and may not accurately capture the nuanced effects of the CF2H group.[18]

Compound PairStructure (R Group)LogP (-SO2CH3)LogP (-SO2CF2H)ΔLogP (CF2H - CH3)Reference
Aromatic Sulfonamide 4-MethoxyphenylValueValueValue[Hypothetical Data]
Aliphatic Sulfonamide CyclohexylValueValueValue[Hypothetical Data]
Heterocyclic Sulfonamide Pyridin-2-ylValueValueValue[Hypothetical Data]

Note: This table is presented as a template. Populating it with consistent, experimentally-derived data from a single study or a curated database is the ideal goal for any research project in this area. Researchers are encouraged to perform these measurements on their specific scaffolds.

Analysis and Discussion

Based on the underlying principles, the following trends can be anticipated:

  • In molecules where intramolecular interactions are minimal and the sulfonamide is in a non-polar environment, the larger size of the CF2H group may lead to a modest increase in lipophilicity compared to the CH3 analogue.

  • In scaffolds where the CF2H group is exposed to the solvent and can readily act as a hydrogen bond donor to the aqueous phase, it may lead to a decrease in lipophilicity relative to the more "greasy" and non-polar CH3 group.

  • The electronic nature of other substituents on the molecule can influence the acidity of the CF2H proton, modulating its hydrogen-bond-donating strength and thereby its effect on LogP.[5]

This highlights the critical takeaway: the substitution of -CH3 with -CF2H is not a simple "lipophilicity switch." It is a strategic modification that introduces a new hydrogen-bonding vector, and its net effect on LogP must be evaluated experimentally within the specific chemical series of interest.

Conclusion

The comparison of lipophilicity between difluoromethyl and methyl sulfonamides is a prime example of the subtleties involved in modern medicinal chemistry. While the methyl group is a simple, hydrophobic substituent, the difluoromethyl group is a more complex bioisostere that brings both increased steric bulk and a unique hydrogen bond donating capability. This duality means that replacing -CH3 with -CF2H can result in an increase, decrease, or negligible change in LogP, depending entirely on the molecular context.

For drug development professionals, this underscores the unreliability of simple predictions for this specific substitution. The guide strongly advocates for the early and routine experimental determination of LogP via robust methods like the shake-flask or calibrated RP-HPLC techniques. By understanding the underlying physicochemical drivers and committing to empirical data generation, researchers can harness the full potential of the difluoromethyl group to fine-tune molecular properties and design superior therapeutic candidates.

References

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry. [Link]

  • The influence of aliphatic fluorination on lipophilicity. ResearchGate. [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Ingenta Connect. [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Octanol Water Partition Coefficient Determination for Model Steroids Using an HPLC Method. Bentham Science Publishers. [Link]

  • High throughput HPLC method for determining Log P values.
  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]

  • Comparison of OH, CF2H, and CH3 Group Properties. ResearchGate. [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. PMC. [Link]

  • CF2H, a Hydrogen Bond Donor. PMC. [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • log P o/w values obtained in this work for the sulfonamide molecular... ResearchGate. [Link]

  • Comparison of the changes in Log P of selected alkyl and fluoroalkyl substituted benzenes. ResearchGate. [Link]

  • CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? ResearchGate. [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC. [Link]

  • Multiple linear regression models for predicting the n-octanol/water partition coefficients in the SAMPL7 blind challenge. PMC. [Link]

  • Novel approach for predicting partition coefficients of linear perfluorinated compounds. Thompson Rivers University. [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC. [Link]

  • Structures and experimental log PN of 5 biologically active sulfonamide-bearing drugs chosen as prediction set. ResearchGate. [Link]

  • Measured log P values for compounds selectively fluorinated... ResearchGate. [Link]

  • Biologically Active Organofluorine Compounds. SciSpace. [Link]

  • New method for introducing fluorinated components into molecules. Universität Münster. [Link]

  • Comparison of the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase. PubMed. [Link]

  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

  • Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. ConnectSci. [Link]

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Publications. [Link]

  • Plot of log k vs. log P app (or log P o/w for steroids and sulfonamides). ResearchGate. [Link]

  • Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. PMC. [Link]

  • Determination of Lipophilicity Constants of Sulfonamide Substituents. ResearchGate. [Link]

  • The lipophilicity parameters of sulfonamide derivatives are ranked by... ResearchGate. [Link]

  • (PDF) Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors. ResearchGate. [Link]

Sources

Technical Guide: Validating [4-(Difluoromethyl)phenyl]methanesulfonyl chloride via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[4-(Difluoromethyl)phenyl]methanesulfonyl chloride is a specialized building block in medicinal chemistry, particularly valuable for introducing the lipophilic hydrogen bond donor motif (


) while providing a reactive sulfonyl handle.

The primary challenge in handling this compound is its moisture sensitivity . Sulfonyl chlorides are prone to hydrolysis, converting into their corresponding sulfonic acids. This guide provides a comparative validation framework using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy . Unlike traditional KBr pellet methods, which introduce moisture, ATR allows for rapid, non-destructive validation of structural integrity.

This guide compares the Target Product against its primary Degradation Alternative (the sulfonic acid derivative) to establish a "Go/No-Go" quality control standard.

Part 1: Structural Analysis & Predicted Assignments

To validate the structure, we must isolate the vibrational signatures of three distinct functional moieties.

The Sulfonyl Chloride Core ( )

The sulfonyl chloride group is the reactive center. Its validation relies on two strong stretching vibrations of the


 bond.[1]
  • Asymmetric Stretch (

    
    ):  Typically occurs between 1365–1410 cm⁻¹ .
    
  • Symmetric Stretch (

    
    ):  Typically occurs between 1170–1200 cm⁻¹ .
    
  • Note: The electronegative Chlorine atom shifts these bands to higher frequencies compared to sulfonamides or sulfonic acids.

The Difluoromethyl Group ( )

The


 group is a bioisostere for hydroxyl or thiol groups.
  • C-F Stretching: Carbon-fluorine bonds are highly polar and exhibit very strong absorption in the 1000–1400 cm⁻¹ region. For geminal difluoro compounds, these often appear as complex, split bands due to coupling.

  • C-H Stretching (of

    
    ):  The lone proton on the difluoromethyl group is unique but often weak; however, the C-F bands are the primary diagnostic marker.
    
The Aromatic Linker
  • C=C Ring Stretch: 1450–1600 cm⁻¹ .

  • C-H Out-of-Plane Bending: For 1,4-disubstitution (para), a strong characteristic band appears near 800–860 cm⁻¹ .

Part 2: Comparative Analysis (Target vs. Hydrolysis Alternative)

The most critical "alternative" to rule out is the hydrolyzed product: [4-(Difluoromethyl)phenyl]methanesulfonic acid .

Performance Comparison: IR Spectral Fingerprints
FeatureTarget Product (Sulfonyl Chloride)Alternative (Sulfonic Acid Impurity)Validation Logic
O-H Region (3600–2400 cm⁻¹)Absent (Flat baseline)Present (Broad, strong absorption)Primary Fail Condition. Presence indicates moisture contamination and hydrolysis.

Asymmetric
~1375 cm⁻¹ (Sharp)~1350 cm⁻¹ (Shifted/Broad)The Cl atom pulls electron density, stiffening the S=O bond. Hydrolysis relaxes this bond, lowering the frequency.

Symmetric
~1180 cm⁻¹ (Sharp)~1150 cm⁻¹ (Shifted)Similar to the asymmetric stretch, the sulfonic acid band appears at a lower wavenumber.
C-F Region 1000–1200 cm⁻¹ (Strong)1000–1200 cm⁻¹ (Strong)Constant. This region confirms the identity of the

group but does not validate the reactive chloride handle.
Why ATR is Superior to KBr
  • KBr Pellet: Requires grinding with potassium bromide, which is hygroscopic. This often hydrolyzes the sulfonyl chloride during sample prep, yielding a false negative.

  • ATR (Diamond/ZnSe): Requires no sample prep. The neat solid is pressed directly onto the crystal, minimizing atmospheric exposure.

Part 3: Experimental Protocol (Self-Validating System)

This protocol uses a "Dry-Path" approach to ensure any detected OH bands are intrinsic to the sample, not the environment.

Materials
  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetone (for cleaning only).

  • Desiccant: Silica gel or

    
     (for instrument purging).
    
Step-by-Step Methodology
  • System Purge:

    • Ensure the FTIR bench is purged with dry nitrogen or dry air for at least 15 minutes to eliminate atmospheric water vapor interference in the 3400 cm⁻¹ region.

    • Validation: Run a background scan.[2] If the region >3500 cm⁻¹ is noisy, purge longer.

  • Background Acquisition:

    • Acquire a background spectrum (air) with the ATR anvil raised.

    • Resolution: 4 cm⁻¹.[2]

    • Scans: 16 or 32.[2]

  • Sample Loading:

    • Place a small amount (~2-5 mg) of the solid [4-(Difluoromethyl)phenyl]methanesulfonyl chloride directly onto the center of the crystal.

    • CRITICAL: Do not grind the sample beforehand.

    • Apply pressure using the anvil until the force gauge indicates optimal contact.

  • Acquisition:

    • Scan immediately to minimize atmospheric moisture uptake.

    • Range: 4000–600 cm⁻¹.

  • Cleaning:

    • Wipe the crystal with a Kimwipe dampened with anhydrous DCM.

    • Validation: Run a "check scan" to ensure the crystal is clean (flat line) before the next sample.

Part 4: Data Interpretation Workflow

The following diagram illustrates the decision logic for validating the compound's structure and purity based on the spectral data.

ValidationLogic Start Acquire ATR-FTIR Spectrum CheckOH Check 3600-2400 cm⁻¹ Is a broad O-H band present? Start->CheckOH Hydrolysis FAIL: Hydrolysis Detected (Sulfonic Acid present) CheckOH->Hydrolysis Yes CheckSO2 Check 1360-1410 cm⁻¹ Is sharp SO₂-Cl band present? CheckOH->CheckSO2 No (Flat Baseline) CheckCF2 Check 1000-1200 cm⁻¹ Are strong C-F bands present? CheckSO2->CheckCF2 Yes FailStructure FAIL: Incorrect Structure (Missing Functional Group) CheckSO2->FailStructure No (Band Missing/Shifted) Pass PASS: Valid Structure (Pure Sulfonyl Chloride) CheckCF2->Pass Yes CheckCF2->FailStructure No

Figure 1: Decision tree for validating [4-(Difluoromethyl)phenyl]methanesulfonyl chloride integrity via FTIR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for organic functional group frequencies, specifically sulfonyl chlorides).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for detailed C-F and S=O bond assignments).

  • Specac Application Notes. (2023). Advantages of ATR-FTIR for Moisture Sensitive Compounds. (Validates the choice of ATR over transmission methods for labile acid chlorides).

  • BenchChem Technical Support. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (Provides context on hydrolysis mechanisms and stability of sulfonyl chlorides).

Sources

The Pharmacokinetic Profile: A Comparative Guide to Assessing Novel [4-(Difluoromethyl)phenyl]methanesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is contingent not only on its pharmacological potency but also on its pharmacokinetic (PK) behavior. The body's intricate processes of Absorption, Distribution, Metabolism, and Excretion (ADME) collectively determine a drug's efficacy and safety profile.[1][2][3][4] This guide provides a comprehensive framework for the pharmacokinetic assessment of novel compounds derived from [4-(Difluoromethyl)phenyl]methanesulfonyl chloride, a scaffold of interest due to the unique physicochemical properties imparted by the difluoromethyl group, which can modulate metabolic stability and target binding.

This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies. We will navigate the essential in vitro and in vivo assays, emphasizing the causality behind experimental choices and the interpretation of comparative data. While direct pharmacokinetic data for this specific novel scaffold is not yet in the public domain, this guide will use hypothetical derivatives (Compound A and Compound B) to illustrate the comparative assessment process, providing a robust template for real-world application.

The Strategic Importance of Early ADME Assessment

Initiating ADME studies early in the drug discovery pipeline is a critical strategy to mitigate the risk of late-stage failures.[1][3][5] By identifying compounds with suboptimal pharmacokinetic properties at the outset, resources can be focused on candidates with a higher probability of clinical success.[5] The sulfonyl chloride moiety is a versatile functional group used in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[6][7] The introduction of a difluoromethylphenyl group can significantly alter the lipophilicity, acidity, and metabolic susceptibility of the resulting sulfonamide derivatives, making a thorough pharmacokinetic evaluation indispensable.[8][9]

Our comparative analysis will focus on a tiered approach, beginning with a suite of high-throughput in vitro assays to assess key ADME parameters, followed by a more resource-intensive in vivo study for the most promising candidates.

Part 1: In Vitro ADME Profiling—The Foundation of Pharmacokinetic Assessment

In vitro ADME assays are the cornerstone of early pharmacokinetic evaluation, offering a controlled environment to dissect the individual processes that govern a drug's fate in the body.[2][3] These assays are rapid, require minimal compound, and are amenable to high-throughput screening, making them ideal for comparing a series of derivatives.[3][5]

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[10][11][12] Compounds with low metabolic stability are often rapidly cleared from the body, leading to poor bioavailability and a short duration of action.[12][13]

This assay measures the intrinsic clearance of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, such as Cytochrome P450s (CYPs).[13]

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the test compounds (e.g., Compound A, Compound B) and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) in an appropriate solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine pooled liver microsomes (from human, rat, or other relevant species) with a NADPH-regenerating system in a phosphate buffer. NADPH is an essential cofactor for CYP enzyme activity.

  • Initiation of Reaction: Add the test compounds to the incubation mixture to initiate the metabolic reaction. The final concentration of the test compound is typically low (e.g., 1 µM) to be under Km conditions.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant for the remaining parent compound concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[14]

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound against time. The slope of the resulting line provides the rate of disappearance, from which the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.

Data Interpretation and Comparison:

CompoundIn Vitro t1/2 (min)Intrinsic Clearance (µL/min/mg protein)Predicted Hepatic Clearance
Compound A 4530.8Low to Intermediate
Compound B 12115.5High
Warfarin > 60< 11.6Low
Verapamil 8173.3High

Hypothetical data for illustrative purposes.

A shorter half-life and higher intrinsic clearance for Compound B suggest it is more susceptible to metabolic breakdown than Compound A. This allows for an early-stage decision to either deprioritize Compound B or consider chemical modifications to improve its metabolic stability.

Plasma Protein Binding (PPB): Assessing Drug Availability

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, is a critical determinant of its pharmacokinetic properties.[15][16] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available for distribution and elimination.[14][15][17]

Equilibrium dialysis is considered the gold standard for assessing plasma protein binding.[15] The RED method utilizes a device with two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.[14][17]

Step-by-Step Methodology:

  • Compound Spiking: Spike pooled plasma (from the relevant species) with the test compounds (Compound A, Compound B) and a control (e.g., warfarin, which is highly protein-bound) to a final concentration (e.g., 2 µM).[14]

  • Device Setup: Add the spiked plasma to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the other chamber.

  • Equilibration: Incubate the sealed device at 37°C with gentle shaking for a sufficient time (typically 4-6 hours) to allow the free drug to equilibrate across the membrane.[14]

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: To avoid analytical artifacts, add blank plasma to the buffer sample and PBS to the plasma sample. Precipitate the proteins with an organic solvent and analyze the concentrations of the compound in both chambers by LC-MS/MS.[14]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Interpretation and Comparison:

CompoundFraction Unbound (fu) in Human Plasma% BoundPotential Implications
Compound A 0.0892%Moderate to high binding; changes in plasma protein levels could affect free drug concentration.
Compound B 0.2575%Lower binding; less susceptible to protein level variations.
Warfarin 0.0199%Very high binding; high potential for drug-drug interactions.

Hypothetical data for illustrative purposes.

Compound A exhibits higher plasma protein binding than Compound B. This suggests that a larger fraction of Compound B will be available to exert its pharmacological effect, but it may also be cleared more rapidly. High binding can affect the volume of distribution and the therapeutic window of a drug.[18]

Cytochrome P450 (CYP) Inhibition: Gauging Drug-Drug Interaction Potential

CYP enzymes are a major source of drug-drug interactions (DDIs).[19] If a new drug inhibits a specific CYP isoform, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, potentially leading to toxicity.[20]

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[21][22]

Step-by-Step Methodology:

  • System Setup: Use human liver microsomes as the enzyme source and specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

  • Inhibitor Concentrations: Prepare a series of dilutions of the test compounds (Compound A, Compound B) and a known inhibitor for each isoform as a positive control.

  • Incubation: Pre-incubate the microsomes, test compound/control inhibitor, and NADPH at 37°C. Then, add the specific probe substrate to start the reaction.

  • Reaction Termination and Analysis: After a short incubation period, stop the reaction with a quenching solution. Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

  • IC50 Determination: The rate of metabolite formation is measured at each inhibitor concentration. The IC50 value is calculated by fitting the data to a dose-response curve.[21]

Data Interpretation and Comparison:

CYP IsoformCompound A IC50 (µM)Compound B IC50 (µM)Ketoconazole IC50 (µM)
CYP3A4 > 508.50.02
CYP2D6 > 50> 50> 50
CYP2C9 22.145.3> 50

Hypothetical data for illustrative purposes.

Compound B shows moderate inhibition of CYP3A4, a major drug-metabolizing enzyme.[19] This is a potential red flag for DDI risk and would warrant further investigation, such as determining the mechanism of inhibition (e.g., reversible or time-dependent).[20][23] Compound A shows weak or no inhibition across the tested isoforms.

Cell Permeability: Predicting Oral Absorption

For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption into the bloodstream. In vitro cell-based models are used to predict this process.

The Madin-Darby Canine Kidney (MDCK) cell line is a common model for assessing permeability.[24] The MDR1-transfected MDCK cell line overexpresses the human P-glycoprotein (P-gp) efflux transporter, which is crucial for identifying compounds that are actively pumped out of cells, a common mechanism of poor absorption and blood-brain barrier penetration.[25][26][27]

Step-by-Step Methodology:

  • Cell Culture: Grow MDR1-MDCK cells on semi-permeable filter inserts in a transwell plate system until they form a confluent monolayer.[27]

  • Bidirectional Transport:

    • Apical to Basolateral (A-to-B): Add the test compound to the apical (upper) chamber, which represents the intestinal lumen.

    • Basolateral to Apical (B-to-A): In a separate set of wells, add the test compound to the basolateral (lower) chamber, representing the blood side.

  • Incubation and Sampling: Incubate the plates at 37°C. At a specific time point (e.g., 60 or 90 minutes), take samples from the receiver chamber.[25][27]

  • Analysis: Quantify the compound concentration in the donor and receiver chambers using LC-MS/MS.

  • Calculations: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B).[25][27]

Data Interpretation and Comparison:

CompoundPapp (A-B) (10-6 cm/s)Papp (B-A) (10-6 cm/s)Efflux Ratio (ER)Predicted PermeabilityP-gp Substrate?
Compound A 12.514.11.1HighNo
Compound B 3.221.86.8Low to ModerateYes
Propranolol > 20> 20~1HighNo
Digoxin < 1> 5> 5LowYes

Hypothetical data for illustrative purposes.

Compound A demonstrates high permeability with a low efflux ratio, suggesting it is likely well-absorbed and not a substrate of P-gp. In contrast, Compound B has a lower A-to-B permeability and an efflux ratio greater than 2, indicating it is actively transported by P-gp.[25] This could limit its oral bioavailability and brain penetration.

Visualizing the In Vitro Workflow

A systematic workflow ensures efficient and logical progression through the in vitro assessment cascade.

InVitro_Workflow cluster_0 Initial Screening cluster_1 Secondary Profiling cluster_2 Decision Gate Compound Library Compound Library Metabolic Stability Metabolic Stability Compound Library->Metabolic Stability Plasma Protein Binding Plasma Protein Binding Metabolic Stability->Plasma Protein Binding Select stable compounds CYP Inhibition CYP Inhibition Plasma Protein Binding->CYP Inhibition Cell Permeability Cell Permeability CYP Inhibition->Cell Permeability Data Integration & Candidate Selection Data Integration & Candidate Selection Cell Permeability->Data Integration & Candidate Selection InVivo_PK Proceed to In Vivo PK Data Integration & Candidate Selection->InVivo_PK Favorable Profile Optimize Chemical Optimization Data Integration & Candidate Selection->Optimize Unfavorable Profile

Caption: In Vitro ADME screening cascade.

Part 2: In Vivo Pharmacokinetic Assessment—The Whole-System View

Following promising in vitro data, an in vivo pharmacokinetic study is the next logical step. This involves administering the compound to an animal model to understand its concentration-time profile in the bloodstream.[28]

Animal Model Selection

The choice of animal model is crucial and should, as closely as possible, mimic human physiology.[29] Rodents (rats or mice) are commonly used for initial PK screening due to cost and ethical considerations.[29][30] The Beagle dog is often used for oral bioavailability studies as its gastrointestinal physiology shares similarities with humans.[29][30] However, it's important to acknowledge that no animal model perfectly predicts human pharmacokinetics, and interspecies differences must be considered when extrapolating data.[31]

Study Design and Bioanalysis

A typical in vivo PK study involves administering a single dose of the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the study.

  • Dosing:

    • IV Group: Administer the compound (e.g., Compound A) as a bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer the compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (e.g., via the jugular vein cannula) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the compound in plasma. This often involves protein precipitation or liquid-liquid extraction.[32][33][34]

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate key PK parameters from the plasma concentration-time data.[35][36][37][38][39]

Key Pharmacokinetic Parameters and Comparative Analysis

The goal is to generate a plasma concentration-time curve and derive critical parameters that describe the compound's behavior.

Data Interpretation and Comparison:

ParameterDefinitionCompound A (IV)Compound A (PO)Interpretation for Compound A
Cmax (ng/mL)Maximum observed plasma concentration850320Reached a peak concentration of 320 ng/mL after oral dosing.
Tmax (h)Time to reach CmaxN/A1.0Rapidly absorbed, reaching peak concentration at 1 hour.
AUC0-inf (ng*h/mL)Area under the concentration-time curve1200960Represents total drug exposure.
Cl (mL/min/kg)Clearance13.9N/ALow clearance, suggesting slow elimination from the body.
Vd (L/kg)Volume of distribution2.5N/AModerate distribution into tissues.
t1/2 (h)Half-life2.02.2Relatively short half-life.
F (%) Absolute Oral BioavailabilityN/A80%Excellent oral bioavailability.

Hypothetical data for illustrative purposes.

The data for Compound A suggests it is a promising candidate. It has low clearance, is rapidly and highly absorbed after oral administration (F=80%), and has a moderate half-life. This profile would support once or twice-daily dosing. A similar study would be conducted for other promising candidates to enable a direct comparison of their in vivo performance.

Visualizing the In Vivo Decision Pathway

The results from the in vivo study are pivotal for the decision to advance a compound.

InVivo_Pathway Candidate_Selection Candidate from In Vitro InVivo_PK_Study In Vivo PK Study (Rat, IV & PO) Candidate_Selection->InVivo_PK_Study Analyze_Parameters Analyze Key PK Parameters (AUC, Cl, t1/2, F%) InVivo_PK_Study->Analyze_Parameters Decision Go / No-Go Decision Analyze_Parameters->Decision Preclinical_Dev Advance to Preclinical Development Decision->Preclinical_Dev Favorable PK Profile (e.g., F > 40%, Low Cl) Back_to_Lead_Op Return to Lead Optimization Decision->Back_to_Lead_Op Poor PK Profile (e.g., F < 10%, High Cl)

Caption: Decision-making workflow following in vivo PK studies.

Conclusion: Synthesizing the Data for Informed Decisions

The pharmacokinetic assessment of novel compounds, such as those derived from [4-(Difluoromethyl)phenyl]methanesulfonyl chloride, is a multi-faceted process that relies on a logical, tiered approach. By systematically evaluating metabolic stability, plasma protein binding, CYP inhibition, and permeability in vitro, researchers can build a detailed understanding of a compound's ADME liabilities and assets. This allows for the selection of only the most promising candidates for resource-intensive in vivo studies.

The comparative analysis of hypothetical Compounds A and B illustrates this principle. Compound A, with its higher metabolic stability, lower P-gp efflux, and weaker CYP inhibition, would be prioritized for in vivo testing over Compound B, despite Compound B's lower plasma protein binding. The subsequent in vivo data for Compound A, showing excellent oral bioavailability and favorable clearance, would provide strong justification for its advancement into further preclinical development.

This guide provides a robust framework for these critical studies. By adhering to these principles of scientific integrity, causality-driven experimental design, and rigorous data comparison, drug development teams can enhance the efficiency of their pipeline and increase the probability of bringing safe and effective medicines to patients.

References

  • Vertex AI Search. (2024, August 27). How Pharmacokinetic Analysis Software Reshapes Clinical Trials.
  • Evotec. MDCK-MDR1 Permeability Assay.
  • Selvita. In Vitro ADME.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Certara.
  • PKMP. Pharmacokinetic Modeling Program.
  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Pharmacokinetic Software.
  • WuXi AppTec Lab Testing Division. Metabolic Stability Assays.
  • Frontage Labor
  • Eurofins Discovery. Metabolic Stability Services.
  • Eurofins Discovery. In Vitro ADME and Toxicology Assays.
  • Pachiappan, S. et al. (2023, June 22). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness.
  • BenchChem. (2025). Application Notes and Protocols: A Guide to Protein Binding Assays.
  • Research and Reviews. (2022, August 16). Brief Overview on Pharmacokinetic Software and Toxicokinetic Modeling.
  • Walsh Medical Media. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
  • Enamine. MDR1-MDCKII Permeability Assay.
  • NC3Rs.
  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • IQVIA Labor
  • Domainex. Plasma Protein Binding Assay.
  • protocols.io. (2025, August 3). In-vitro plasma protein binding.
  • PubMed. (2017, December 28). Animal models for evaluation of oral delivery of biopharmaceuticals.
  • PMC.
  • Creative Bioarray. MDR1-MDCK Permeability Assay.
  • Visikol. (2022, December 12).
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • BioDuro. ADME MDR1-MDCK Permeability Assay.
  • Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance.
  • BioIVT.
  • PMC. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • USDA Food Safety and Inspection Service. Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS).
  • Technology Networks. Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability.
  • Agilent. Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS.
  • LCGC International.
  • ResearchGate. (2025, August 10). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • LabRulez LCMS. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • Enamine. Sulfonyl Chlorides/Fluorides.
  • National Cancer Institute's Nanotechnology Characterization Laboratory. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
  • Wiley Online Library.
  • ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design | Request PDF.
  • BenchChem. (2025, December). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Wechem. (2025, June 3).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Difluoromethyl)phenyl]methanesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
[4-(Difluoromethyl)phenyl]methanesulfonyl chloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。